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  • Product: (2-Methoxy-5-nitrophenyl)methanol
  • CAS: 5804-49-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Safe Handling of (2-Methoxy-5-nitrophenyl)methanol for Research and Development

Preamble: A Note on Prudent Practice in the Absence of Comprehensive Data This document provides a detailed technical guide on the safe handling and use of (2-Methoxy-5-nitrophenyl)methanol (CAS No. 5804-49-9).

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Note on Prudent Practice in the Absence of Comprehensive Data

This document provides a detailed technical guide on the safe handling and use of (2-Methoxy-5-nitrophenyl)methanol (CAS No. 5804-49-9). As of the date of this publication, a comprehensive, publicly available and verified Safety Data Sheet (SDS) for this specific compound is not readily accessible. This is a common challenge in research and drug development, where novel or niche compounds are frequently handled before exhaustive toxicological data is generated.

Therefore, this guide is constructed upon the foundational principle of prudent practice . It combines general, authoritative laboratory safety standards with a hazard analysis extrapolated from structurally similar compounds. The recommendations herein are designed to provide a robust framework for minimizing risk and ensuring the safety of all laboratory personnel. It is imperative that users treat this compound as potentially hazardous and apply the highest safety standards. [1]

Section 1: Compound Identification and Inferred Hazard Analysis

  • Chemical Name: (2-Methoxy-5-nitrophenyl)methanol

  • Synonyms: 2-Methoxy-5-nitrobenzyl alcohol

  • CAS Number: 5804-49-9

  • Molecular Formula: C₈H₉NO₄

  • Appearance: Typically a solid powder.

Hazard Assessment Based on Structural Analogs

To establish a presumptive safety profile, we analyze the known hazards of compounds with high structural similarity. The presence of a nitroaromatic ring and a benzyl alcohol moiety suggests potential for irritation and toxicity. The Globally Harmonized System (GHS) classifications for key analogs are summarized below.

Compound Name CAS Number Key GHS Hazard Statements (H-Codes) Source(s)
2-Methoxy-5-nitrophenol636-93-1H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]
2-Hydroxy-5-nitrobenzaldehyde97-51-8H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[4]
2-Methoxybenzyl alcohol612-16-8H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]

Causality and Inferred Risk Profile:

Based on the consistent hazard profile of these analogs, it is prudent to assume that (2-Methoxy-5-nitrophenyl)methanol presents the following potential hazards:

  • Acute Oral Toxicity (Harmful if swallowed)

  • Skin Irritation (Causes skin irritation)

  • Serious Eye Irritation (Causes serious eye irritation)

  • Respiratory Tract Irritation (May cause respiratory irritation)

The nitro group is a strong electron-withdrawing group that can contribute to the reactivity and biological activity of aromatic compounds, often leading to irritation or toxicity.[6] Therefore, all handling procedures must be designed to prevent ingestion, skin/eye contact, and inhalation of the powder.

Section 2: Core Handling Protocols and Engineering Controls

Adherence to stringent handling protocols is the primary mechanism for ensuring safety. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates a Chemical Hygiene Plan to protect workers from hazardous chemicals.[7][8][9]

Mandatory Engineering Control: The Chemical Fume Hood

All manipulations of (2-Methoxy-5-nitrophenyl)methanol powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[10][11] This is the most critical engineering control to prevent inhalation of airborne particulates and to contain any potential spills.[12]

Workflow for Use of (2-Methoxy-5-nitrophenyl)methanol

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Review this Guide & SDS of Analogs B Verify Fume Hood Certification is Current A->B C Gather All Necessary PPE B->C D Don Appropriate PPE C->D Proceed to Handling E Set up Designated Work Area (Use disposable bench cover) D->E F Weigh Compound into a Secondary Container E->F G Perform Chemical Synthesis or Solution Preparation F->G H Decontaminate Work Surfaces & Equipment G->H Experiment Complete I Segregate & Label Hazardous Waste H->I J Remove PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for handling (2-Methoxy-5-nitrophenyl)methanol.

Protocol for Weighing and Transferring Solid Compound

The generation of airborne dust is a primary exposure risk.[12] Follow this procedure strictly:

  • Preparation: Designate a specific area within the fume hood for this task. Cover the work surface with disposable, absorbent bench paper.[13]

  • Tare Container: Place a tared weigh boat or appropriate container on an enclosed balance inside the fume hood.[13]

  • Transfer: Use a chemical spatula to carefully transfer small amounts of the powder from the stock bottle to the tared container. Avoid pouring directly from the bottle to minimize dust generation.[13]

  • Closure: Immediately and securely close the stock container after extracting the desired amount.

  • Cleanup: After transfer, gently wipe the spatula and any surrounding surfaces with a damp cloth to collect residual powder, disposing of the cloth in the designated solid waste container.

  • Transport: If the weighed compound needs to be moved, place it in a labeled, sealed secondary container.

Section 3: Personal Protective Equipment (PPE)

The selection and correct use of PPE is the final barrier between the researcher and the chemical.[14] A hazard assessment should always precede any work.[15]

PPE Selection Protocol
Protection Type Minimum Requirement Rationale & Best Practices Standard(s)
Eye & Face Chemical Safety GogglesProtects against dust particles and splashes. Must be worn at all times in the lab. For larger quantities or significant splash risk, supplement with a face shield.[4][14]ANSI Z87.1 / EN166
Hand Chemical-Resistant Gloves (Nitrile)Provides a barrier against skin contact. Use gloves with a minimum thickness of 4 mil. For prolonged work, consider double-gloving. Inspect gloves before use and remove them correctly to avoid contaminating skin.[4][12]EN374
Body Laboratory CoatMust be fully buttoned with sleeves rolled down. Provides protection against incidental contact and minor spills.[10]N/A
Footwear Closed-toe ShoesProtects feet from spills. Open-toed shoes are never permitted in a laboratory setting.[10][12]N/A

PPE Selection Workflow

PPE_Selection Start Task: Handling (2-Methoxy-5-nitrophenyl)methanol IsPowder Is the material a powder or will dust be generated? Start->IsPowder Goggles Wear Chemical Safety Goggles IsPowder->Goggles Yes IsSplashRisk Is there a risk of splashing (e.g., dissolving, large volume)? FaceShield Add Face Shield over Goggles IsSplashRisk->FaceShield Yes Gloves Wear Nitrile Gloves (Double-glove for extended use) IsSplashRisk->Gloves No Goggles->IsSplashRisk FaceShield->Gloves LabCoat Wear a fully buttoned Lab Coat Gloves->LabCoat End Proceed with work in Fume Hood LabCoat->End

Caption: PPE selection decision tree for handling the compound.

Section 4: Emergency Procedures

Pre-planning is essential for a safe and effective response to emergencies.[16]

First Aid Measures (Inferred from Analogs)

In any case of exposure, seek immediate medical attention and provide the attending physician with as much information as possible.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[2][16]

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[2][16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the substance. Call a poison control center or physician immediately.[2][5]

Accidental Release Measures (Small Spill of Solid)

For any spill outside of a fume hood, evacuate the area and alert others. For a small, contained spill (<1 gram) inside a fume hood, trained personnel may perform cleanup.

  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is kept at the lowest practical height.

  • Don PPE: At a minimum, don the PPE outlined in Section 3, including double gloves.

  • Contain & Cover: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[17] Do not dry sweep.[10]

  • Collect: Carefully scoop the mixture into a designated, labeled hazardous waste container.[17][18]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleanup materials into the hazardous waste container.

  • Dispose: Seal the container and dispose of it through your institution's hazardous waste program.

  • Follow-up: Wash hands thoroughly and report the incident to the laboratory supervisor or Chemical Hygiene Officer.[18]

Section 5: Storage and Waste Disposal

Storage
  • Store in a tightly closed, properly labeled container.[2][5]

  • Keep in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Waste Disposal
  • All waste materials, including contaminated PPE, spill cleanup debris, and residual chemical, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[2]

References

  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet: 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • Yellow Shield. (n.d.). Methods used for chemical spill procedures. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • California Institute of Technology (Caltech CCE). (n.d.). General Lab Safety Procedure. Retrieved from [Link]

  • Campus Operations and Risk Management. (2021, October). 2. General Chemical Spill Procedures. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Guide for the Selection of Personal Protective Equipment for Emergency First Responders NIJ Guide 102–00. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Spectroscopy Online. (2023, December 20). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Yoshimura, T., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3633. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of Virginia Environmental Health & Safety. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

  • Chemical Hazards Emergency Medical Management (CHEMM). (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Funk, S. B., Crawford, D. L., & Crawford, R. L. (2009). Bioremediation of nitroaromatic compounds. In Bioremediation (pp. 195-208). Cambridge University Press. Retrieved from [Link]

  • U.S. Fire Administration. (n.d.). Chapter 8: Selecting Personal Protective Clothing and Equipment. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrobenzylalcohol. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Flavin Adenine Dinucleotide (FAD): Biosynthesis and Function. International Journal of Molecular Sciences. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Benzenemethanol, 4-methoxy-: Human health tier II assessment. Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing &amp; Technical Utilization of (2-Methoxy-5-nitrophenyl)methanol

This guide serves as an advanced technical resource for the sourcing, synthesis, and verification of (2-Methoxy-5-nitrophenyl)methanol .[1] CAS: 50598-29-1 | Formula: C₈H₉NO₄ | MW: 183.16 g/mol [1] Executive Technical Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the sourcing, synthesis, and verification of (2-Methoxy-5-nitrophenyl)methanol .[1]

CAS: 50598-29-1 | Formula: C₈H₉NO₄ | MW: 183.16 g/mol [1]

Executive Technical Summary

(2-Methoxy-5-nitrophenyl)methanol is a specialized aromatic building block primarily used in the synthesis of bioactive benzimidazoles and kinase inhibitors.[1]

Critical Isomer Distinction (The "Photocage Trap"): Researchers frequently confuse this molecule with its isomer, (4,5-Dimethoxy-2-nitrophenyl)methanol (CAS 1016-58-6) or 5-Methoxy-2-nitrobenzyl alcohol (CAS 879-55-0).[1]

  • The Target (5-Nitro): The nitro group is at the 5-position (meta to the benzylic carbon).[1] This molecule is NOT photolabile and cannot be used as a photocleavable protecting group.[1]

  • The Photocage (2-Nitro): The nitro group must be ortho to the benzylic carbon to facilitate the Norrish Type II photocleavage mechanism.[1]

Sourcing Reality: Direct commercial availability of CAS 50598-29-1 is extremely low.[1] The optimal strategy for drug development workflows is a "Just-in-Time" Synthesis from the commercially abundant aldehyde precursor.[1]

Chemical Profile & Specifications

PropertySpecificationNotes
IUPAC Name (2-Methoxy-5-nitrophenyl)methanolAlso: 5-Nitro-2-methoxybenzyl alcohol
Appearance Pale yellow to off-white solidNitro groups often impart yellow color
Melting Point 103–107 °C (Predicted)Distinct from the 2-nitro isomer (147 °C)
Solubility DMSO, Methanol, DCMPoor solubility in water; moderate in ether
Stability Stable under ambient conditionsNot light-sensitive (unlike 2-nitro isomers)
Structural Visualization

The following diagram illustrates the critical structural difference between the target scaffold and the common photocage isomer.

IsomerLogic Target (2-Methoxy-5-nitrophenyl)methanol (CAS 50598-29-1) Nitro is META to Benzyl NOT PHOTOLABILE Photocage 2-Nitrobenzyl Alcohol Isomers (e.g., CAS 879-55-0) Nitro is ORTHO to Benzyl PHOTOLABILE (Norrish Type II) Decision Research Intent? Decision->Target Drug Scaffold (Benzimidazoles) Decision->Photocage Caged Compounds (UV Release)

Figure 1: Structural logic flow to prevent costly isomer selection errors.

Supply Chain & Sourcing Strategy

Due to the scarcity of the alcohol form, the most robust supply chain relies on purchasing the Aldehyde or Acid precursors.[1]

Primary Sourcing Route: Precursor Acquisition

Recommended Precursor: 2-Methoxy-5-nitrobenzaldehyde (CAS 25016-02-8)[1][2]

  • Rationale: One-step quantitative reduction to the target alcohol.[1]

  • Availability: High.[1] Stocked by major catalog suppliers.[1]

Secondary Precursor: 2-Methoxy-5-nitrobenzoic acid (CAS 40751-89-1)[1][3][4]

  • Rationale: Requires stronger reducing agents (Borane-THF) compared to the aldehyde (NaBH₄).[1]

Validated Supplier List (Precursors)
SupplierPrecursorCASGradeTypical Pack
BLD Pharm 2-Methoxy-5-nitrobenzaldehyde25016-02-897%+1g, 5g, 25g
Chem-Impex 2-Methoxy-5-nitrobenzoic acid40751-89-198%+5g, 25g
Sigma-Aldrich 2-Hydroxy-5-nitrobenzaldehyde*97-51-898%Requires Methylation Step

Procurement Note: If searching for the alcohol directly, use the chemical name "5-nitro-2-methoxybenzyl alcohol" rather than the CAS, as vendor databases often index by name for rare intermediates.[1]

Technical Protocol: "Just-in-Time" Synthesis

Objective: Generate 5.0 g of (2-Methoxy-5-nitrophenyl)methanol from the aldehyde precursor. Reaction Type: Nucleophilic Addition (Hydride Reduction).[1]

Reagents
  • Substrate: 2-Methoxy-5-nitrobenzaldehyde (5.0 g, 27.6 mmol).

  • Reductant: Sodium Borohydride (NaBH₄) (0.55 g, 14.5 mmol, 0.52 equiv).

  • Solvent: Methanol (anhydrous, 50 mL).

Step-by-Step Workflow
  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 g of the aldehyde in 50 mL of Methanol. Cool to 0 °C in an ice bath.

  • Addition: Add NaBH₄ portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove ice bath and stir at Room Temperature (25 °C) for 45 minutes.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] Aldehyde spot (Rf ~0.[1]6) should disappear; Alcohol spot (Rf ~0.[1]3) appears.[1][5][2][6][7][8]

  • Quench: Add 5 mL of saturated NH₄Cl solution or water to quench excess hydride.

  • Workup: Evaporate Methanol under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and Brine (20 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Yield: Expect ~4.8 g (95%) of pale yellow solid. Recrystallize from EtOAc/Hexane if purity <98%.[1]

QC Verification: NMR Diagnostics

Use this data to validate the identity of your synthesized material.[1]

NucleusChemical Shift (δ ppm)MultiplicityAssignmentDiagnostic Change
¹H NMR 4.65 Singlet (2H)-CH₂OH Distinctive: Shift from ~10.4 ppm (Aldehyde CHO) to 4.65 ppm confirms reduction.[1]
¹H NMR 3.98Singlet (3H)-OCH₃Remains largely unchanged.[1]
¹H NMR 8.2 - 8.4Doublet/MultipletAr-H (C4, C6)Downfield due to Nitro group.[1]
¹H NMR 7.1DoubletAr-H (C3)Ortho to Methoxy.[1]

Synthetic Utility & Application Pathway

This molecule serves as a "Lynchpin Scaffold" for creating heterocycles.[1] The alcohol group acts as a handle for converting the molecule into a leaving group (Halide/Mesylate) for SN2 coupling.[1]

SynthesisFlow Start Precursor: 2-Methoxy-5-nitrobenzaldehyde Step1 Reduction (NaBH4) Start->Step1 Target TARGET: (2-Methoxy-5-nitrophenyl)methanol Step1->Target Step2 Activation (SOCl2 or MsCl) Target->Step2 Activated Benzyl Chloride/Mesylate Step2->Activated Step3 Coupling (Amines/Heterocycles) Activated->Step3 Drug Final Drug Candidate (e.g., Benzimidazole) Step3->Drug

Figure 2: The synthetic utility of (2-Methoxy-5-nitrophenyl)methanol in drug discovery.

Application Notes
  • Benzimidazole Synthesis: The benzyl chloride derived from this alcohol is used to alkylate benzimidazole cores (e.g., at the N1 position) to modulate potency in opioid receptor agonists.[1]

  • Kinase Inhibitors: The 2-methoxy-5-nitro motif provides a specific electronic environment (electron-withdrawing NO2, electron-donating OMe) often used to tune the metabolic stability of aromatic rings in kinase pockets.[1]

References

  • PubChem. Compound Summary: (2-Methoxy-5-nitrophenyl)methanol (CAS 50598-29-1).[1] National Library of Medicine.[1]

  • BLD Pharm. Product Page: 2-Methoxy-5-nitrobenzaldehyde (CAS 25016-02-8).[1][2]

  • Google Patents. Benzimidazoles and their use as analgesics (US2935514A).[1] (Describes the use of methoxy-nitrobenzyl intermediates).

  • Organic Syntheses. Reduction of Aldehydes and Ketones with Sodium Borohydride. Org.[1][9][5][7][10] Synth. 2004, 10, 560.[1] (Standard Protocol Validation).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Experimental Protocol: Regioselective Nitration of 2-Methoxyphenylethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the experimental protocol for the nitration of 2-methoxyphenylethanol. Nitrated derivatives of this...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental protocol for the nitration of 2-methoxyphenylethanol. Nitrated derivatives of this compound are valuable intermediates in the synthesis of various pharmacologically active molecules and fine chemicals. This protocol details a standard method using a mixed acid (sulfuric and nitric acid) approach, a cornerstone of electrophilic aromatic substitution. The narrative emphasizes the causality behind experimental choices, safety considerations, and robust analytical characterization of the resulting nitro-isomers.

Introduction: The Significance of Nitrated Phenylethanol Derivatives

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis. This functional group serves as a versatile handle for further chemical modifications, such as reduction to an amine, which opens avenues for the construction of a wide array of more complex molecules. Nitrated aromatic compounds are crucial precursors in the pharmaceutical, agrochemical, and dye industries. The specific nitration of 2-methoxyphenylethanol is of interest for creating substituted phenylethanolamine and phenethylamine structures, which are common pharmacophores.

The reaction proceeds via an electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1] The aromatic ring of 2-methoxyphenylethanol, activated by the electron-donating methoxy group, then attacks the nitronium ion, leading to the formation of a nitro-substituted product.[1]

Mechanistic Insight and Regioselectivity

The regiochemical outcome of the nitration of 2-methoxyphenylethanol is dictated by the directing effects of the substituents on the benzene ring: the methoxy (-OCH₃) group and the 2-hydroxyethyl (-CH₂CH₂OH) group.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

  • 2-Hydroxyethyl Group (-CH₂CH₂OH): This is a weakly activating, ortho-, para-directing group.

Considering the combined influence of these two groups, the nitro group is expected to be directed primarily to the positions ortho and para to the powerful methoxy group. Steric hindrance from the 2-hydroxyethyl group might influence the ratio of the isomers formed. The most likely major products are 2-(2-methoxy-4-nitrophenyl)ethanol and 2-(2-methoxy-5-nitrophenyl)ethanol.

Experimental Protocol

This protocol is based on established methods for the nitration of similar aromatic compounds. Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methoxyphenylethanol≥98%Sigma-Aldrich, etc.
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific, etc.Handle with extreme care.
Concentrated Nitric Acid (HNO₃)68-70%VWR, etc.Handle with extreme care.
Dichloromethane (CH₂Cl₂)ACS Grade
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Anhydrous Magnesium Sulfate (MgSO₄)
Deionized Water
Ice
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice bath
Separatory funnel
Rotary evaporator
Step-by-Step Procedure

3.2.1. Preparation of the Nitrating Mixture

  • In a clean, dry beaker, carefully add 15 mL of concentrated sulfuric acid.

  • Place the beaker in an ice bath and allow the acid to cool to 0-5 °C.

  • Slowly and dropwise , with continuous stirring, add 5 mL of concentrated nitric acid to the cold sulfuric acid. The addition should be done over a period of 10-15 minutes to control the exotherm.

  • Keep the nitrating mixture in the ice bath until use.

3.2.2. Nitration Reaction

  • Dissolve 5.0 g of 2-methoxyphenylethanol in 20 mL of dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly and dropwise , using a dropping funnel, add the pre-cooled nitrating mixture to the solution of 2-methoxyphenylethanol. Maintain the reaction temperature between 0-10 °C throughout the addition. This is a highly exothermic reaction, and careful temperature control is crucial to prevent over-nitration and side reactions.

  • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3.2.3. Work-up and Isolation

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer (dichloromethane).

  • Wash the organic layer sequentially with:

    • 50 mL of deionized water

    • 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid - be cautious of gas evolution)

    • 50 mL of deionized water

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the different nitro-isomers. The fractions can be monitored by TLC to identify and collect the pure products.

Safety Precautions and Waste Disposal

  • Extreme Caution with Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents.[2] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • Quenching: Always pour the reaction mixture onto ice slowly. Never add water directly to the concentrated acid mixture.

  • Waste Disposal: Acidic aqueous waste should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines. Organic waste containing chlorinated solvents should be disposed of in a designated halogenated waste container.

Analytical Characterization

The structure and purity of the nitrated products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the exact structure and isomeric ratio of the products. The position of the nitro group on the aromatic ring will cause characteristic shifts in the signals of the aromatic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the nitrated products.

  • Infrared (IR) Spectroscopy: To identify the presence of the nitro group (typically strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹) and the hydroxyl group (broad absorption around 3400 cm⁻¹).

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents prep_nitro_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0-5 °C) prep_reagents->prep_nitro_mix Slowly add HNO₃ to H₂SO₄ add_nitro_mix Slowly Add Nitrating Mixture (Maintain 0-10 °C) prep_nitro_mix->add_nitro_mix dissolve_substrate Dissolve 2-methoxyphenylethanol in Dichloromethane cool_substrate Cool to 0-5 °C dissolve_substrate->cool_substrate cool_substrate->add_nitro_mix react Stir for 1-2 hours at 0-10 °C add_nitro_mix->react quench Quench on Ice react->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, H₂O) extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the nitration of 2-methoxyphenylethanol.

References

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

Sources

Application

Application Note: (2-Methoxy-5-nitrophenyl)methanol in Photochemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Light in Molecular Control In the quest for precise spatiotemporal control over biological and chemical systems, photolabile prot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Light in Molecular Control

In the quest for precise spatiotemporal control over biological and chemical systems, photolabile protecting groups (PPGs), or "cages," have emerged as indispensable tools. These molecular entities act as light-sensitive masks for bioactive molecules, rendering them inert until a pulse of light triggers their release.[1] This strategy of "uncaging" allows for the initiation of biological or chemical processes with unparalleled precision in timing and location, minimizing off-target effects and enabling the study of complex, dynamic systems.

The ortho-nitrobenzyl scaffold is a cornerstone of PPG design, valued for its robust photochemical properties and synthetic versatility.[2] Within this class, (2-Methoxy-5-nitrophenyl)methanol serves as a key building block for creating caged compounds. The strategic placement of the methoxy group (ortho to the benzylic carbon) and the nitro group (para to the methoxy group) fine-tunes the electronic properties of the aromatic ring, influencing the absorption wavelength and efficiency of the photorelease. This guide provides a detailed overview of the photochemical principles, applications, and experimental protocols associated with this versatile PPG.

The Photochemical Release Mechanism

The utility of the (2-Methoxy-5-nitrophenyl)methyl group lies in its predictable and efficient cleavage upon UV light absorption. The process is an elegant intramolecular redox reaction initiated by light.

Mechanism of Photolysis:

  • Photoexcitation: Upon absorption of a photon (typically in the 300-365 nm range), the nitro group is excited to a triplet state.[2]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[3][4]

  • Rearrangement and Cleavage: This unstable intermediate rapidly rearranges. A key step involves the formation of a cyclic intermediate (a dihydrobenzisoxazolol derivative).[3][4]

  • Hydrolysis & Release: The cyclic intermediate undergoes hydrolysis to release the active molecule (e.g., a carboxylic acid, alcohol, or phosphate) and the byproduct, 2-methoxy-5-nitrosobenzaldehyde.[2][3]

This multi-step process occurs on a timescale ranging from nanoseconds to microseconds, allowing for the rapid delivery of a bioactive compound.

Photolysis_Mechanism reactant reactant intermediate intermediate product product light light Caged Caged Compound (2-Methoxy-5-nitrophenyl)methyl-X Excited Excited State Caged->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Released Released Molecule (X-H) + 2-Methoxy-5-nitrosobenzaldehyde Cyclic->Released Hydrolysis

Caption: Photolysis mechanism of (2-Methoxy-5-nitrophenyl)methyl caged compounds.

Physicochemical and Photochemical Properties

Successful experimental design requires a thorough understanding of the PPG's properties. The key parameters for (2-Methoxy-5-nitrophenyl)methyl-caged compounds are summarized below.

PropertyValue / DescriptionSignificance for Application
Molecular Formula C₈H₉NO₄Base structure for derivatization.
Molecular Weight 183.16 g/mol Important for stoichiometric calculations in synthesis.
Appearance Typically a pale yellow solidVisual confirmation of the starting material.
Absorption Max (λmax) ~300-360 nmDictates the optimal wavelength for the uncaging light source.[2]
Quantum Yield (Φ) 0.05 - 0.6Indicates the efficiency of photorelease. Varies with the leaving group and solvent.[3][5][6]
Photolysis Byproduct 2-Methoxy-5-nitrosobenzaldehydeMust be considered for potential biological activity or interference in assays.
Solubility Generally soluble in organic solvents (DMSO, DMF, CH₂Cl₂). Aqueous solubility is low but can be improved by the caged molecule.Crucial for both synthetic protocols and application in biological media.

Application & Protocols: Caging of Bioactive Molecules

The primary application of (2-Methoxy-5-nitrophenyl)methanol is in the synthesis of caged esters, particularly for carboxylic acids like neurotransmitters and signaling molecules.

Application Focus: Synthesis of Caged Glutamate

Caged glutamate is a vital tool in neuroscience for stimulating specific neurons or synaptic fields with high spatiotemporal resolution, enabling the mapping of neural circuits.

Protocol 1: Synthesis of (2-Methoxy-5-nitrophenyl)methyl Boc-Glutamate Benzyl Ester

This protocol outlines the esterification of a protected glutamate derivative with (2-Methoxy-5-nitrophenyl)methanol. This intermediate can then be deprotected to yield the final caged glutamate for use in aqueous physiological buffers.

Materials:

  • (2-Methoxy-5-nitrophenyl)methanol

  • Boc-L-Glutamic acid 1-benzyl ester

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Boc-L-Glutamic acid 1-benzyl ester (1.0 eq), (2-Methoxy-5-nitrophenyl)methanol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Coupling: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to elute the product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Photolytic Release (Uncaging) of Glutamate

This protocol describes the light-induced release of the active molecule from its caged form for in vitro applications.

Materials:

  • Caged Glutamate derivative (dissolved in a suitable buffer, e.g., HEPES or PBS, with a small amount of DMSO if needed for solubility).

  • UV light source with an output centered around 350-365 nm (e.g., mercury arc lamp with appropriate filters, high-power LED, or a pulsed UV laser).

  • Quartz cuvette or appropriate sample holder.

  • Analytical system to monitor release (e.g., HPLC, LC-MS, or a biological assay).

Procedure:

  • Sample Preparation: Prepare a solution of the caged glutamate in the desired physiological buffer. The concentration should be optimized for the specific experiment (typically in the µM to mM range).

  • Irradiation: Place the sample in the light path of the UV source. Irradiate the sample for a predetermined duration. The time required for complete or partial uncaging will depend on the light intensity, quantum yield, and concentration.

    • Causality Note: The energy delivered (Joules/cm²) is the critical parameter. Higher intensity light sources will reduce the required exposure time. It is crucial to calibrate the light source and exposure time to achieve the desired concentration of released glutamate.

  • Analysis: Immediately following irradiation, analyze the sample to quantify the released glutamate and the remaining caged compound. This can be done by HPLC, comparing the peak areas to a standard curve.

  • Biological Assay: In parallel, the functional effect of the released glutamate can be measured, for example, by recording postsynaptic currents in a neuron using patch-clamp electrophysiology.

Experimental_Workflow synthesis synthesis purification purification application application analysis analysis A Synthesis: Esterification of Protected Glutamate with PPG-Alcohol B Purification: Silica Gel Chromatography A->B C Deprotection Steps B->C D Final Caged Compound C->D E Application: Photolysis in Biological Sample (365 nm UV) D->E F Analysis: Functional Assay (e.g., Electrophysiology) & Analytical (e.g., HPLC) E->F

Caption: General workflow from synthesis to application of a caged compound.

Experimental Considerations and Best Practices

  • Light Source: The choice of light source is critical. While broadband mercury lamps are common, filtered LEDs offer better wavelength specificity and temporal control. For two-photon microscopy applications, which minimize scattering and photodamage in tissue, specialized PPGs with high two-photon absorption cross-sections are required.[7][8]

  • Byproduct Effects: The 2-methoxy-5-nitrosobenzaldehyde byproduct can be reactive and may interfere with biological systems, for instance, by reacting with thiol groups. It is essential to run controls where the photolyzed byproduct alone is applied to the system to rule out confounding effects.

  • Oxygen Sensitivity: Photochemical reactions can sometimes generate reactive oxygen species. While the primary o-nitrobenzyl mechanism is intramolecular, it is good practice to be aware of potential side reactions, especially during prolonged or high-intensity irradiation.

  • Calibration: Always calibrate the amount of released substance as a function of light dose (intensity × time). This is crucial for quantitative and reproducible experiments.

Conclusion

(2-Methoxy-5-nitrophenyl)methanol is a foundational reagent for the synthesis of photolabile protecting groups, enabling precise control over a wide array of chemical and biological processes. Its well-understood photochemical mechanism and synthetic accessibility make it an excellent choice for caging carboxylic acids, particularly in the field of neuroscience. By following robust synthetic and photolytic protocols, researchers can effectively harness the power of light to dissect complex molecular events with high fidelity.

References

  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Xie, Y., et al. (2022). Blue and Green Light Responsive Caged Glutamate. Molecules, 27(1), 1. Available at: [Link]

  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Available at: [Link]

  • Papageorgiou, G., & Corrie, J. E. (2016). Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. Photochemical & Photobiological Sciences, 15(5), 604-608. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Pincock, J. A., & Wedge, P. J. (1995). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 73(10), 1637-1645. Available at: [Link]

  • Corrie, J. E., et al. (2016). Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. Photochemical & Photobiological Sciences, 15(5), 604-608. Available at: [Link]

  • Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 53. Available at: [Link]

  • SpectraBase. (n.d.). 2-Methoxy-5-nitrophenol. Wiley. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 2-nitrophenol in (a) methanol and (b) DMSO. Retrieved from [Link]

  • Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 53. Available at: [Link]

  • Kaplan, J. H., et al. (1978). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis. Biochemistry, 17(10), 1929-1935. Available at: [Link]

  • King's College London. (2016). Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. Research Portal. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-nitrophenylisothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

  • Rátóti, B., et al. (2021). Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Model. Journal of the American Chemical Society, 143(23), 8965-8978. Available at: [Link]

  • Koirala, D., et al. (2022). Demonstration of a Stereospecific Photochemical Meta Effect. Molecules, 27(2), 464. Available at: [Link]

  • Wikipedia. (n.d.). Organic photochemistry. Retrieved from [Link]

  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Angewandte Chemie International Edition, 41(13), 2378-2381. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Photophysical, Photochemical and Biological Properties of Caged GABA. Retrieved from [Link]

  • PubChem. (n.d.). (2-ethoxy-5-nitrophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Method

Application Note: (2-Methoxy-5-nitrophenyl)methanol as a Heterocyclic Precursor

This guide details the strategic application of (2-Methoxy-5-nitrophenyl)methanol (CAS: 50594-77-9, also referred to as 2-methoxy-5-nitrobenzyl alcohol) as a versatile building block in heterocyclic chemistry. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of (2-Methoxy-5-nitrophenyl)methanol (CAS: 50594-77-9, also referred to as 2-methoxy-5-nitrobenzyl alcohol) as a versatile building block in heterocyclic chemistry.

Executive Summary

(2-Methoxy-5-nitrophenyl)methanol is a trisubstituted benzene scaffold offering three distinct orthogonal reactivity handles: a primary alcohol , an aryl methyl ether , and a nitro group . Its unique substitution pattern (1,2,5-relationship) makes it a privileged starting material for the synthesis of oxygen heterocycles (benzofurans, coumarins) and nitrogen heterocycles (quinolines, indoles, benzimidazoles).[1] This guide outlines the mechanistic pathways to these targets and provides a validated protocol for converting this precursor into functionalized coumarin scaffolds.

Chemical Profile & Reactivity Analysis

The utility of this compound lies in its ability to undergo selective functional group manipulations.[2]

FeaturePositionReactivity ModeDownstream Application
Hydroxymethyl C1Oxidation to AldehydePrecursor for Knoevenagel condensation (Coumarins, Quinolines).
Halogenation (Br/Cl)Electrophile for N-alkylation (Imidazoles, Triazoles).
Methoxy C2DemethylationReveals Phenol for O-alkylation/cyclization (Benzofurans).
Nitro C5Reduction to AminePrecursor for Indoles (via diazonium or condensation).
Master Reactivity Pathway

The following diagram illustrates the divergent synthesis pathways available from the parent alcohol.[1]

ReactivityMap Start (2-Methoxy-5-nitrophenyl) methanol Aldehyde 2-Methoxy-5-nitro- benzaldehyde Start->Aldehyde Oxidation (MnO2/Swern) Phenol 2-Hydroxy-5-nitro- benzyl alcohol Start->Phenol Demethylation (BBr3) Halide 2-Methoxy-5-nitro- benzyl bromide Start->Halide Activation (PBr3) Coumarin 6-Nitrocoumarins Aldehyde->Coumarin Knoevenagel Condensation Benzofuran 5-Nitrobenzofurans Phenol->Benzofuran Cyclization (w/ alpha-halo ketones) Azole N-Benzyl Azoles (Antifungals) Halide->Azole N-Alkylation

Figure 1: Divergent synthetic pathways from (2-Methoxy-5-nitrophenyl)methanol.

Detailed Protocol: Synthesis of 6-Nitrocoumarin Derivatives

This protocol focuses on the Oxidation-Condensation Pathway , converting the precursor into a coumarin scaffold. Coumarins are critical pharmacophores in anticoagulant and anticancer drug discovery.

Phase A: Oxidation to 2-Methoxy-5-nitrobenzaldehyde

The primary alcohol is selectively oxidized to the aldehyde without affecting the nitro group.

  • Reagents: Manganese Dioxide (MnO

    
    ) or Pyridinium Chlorochromate (PCC).
    
  • Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step:

  • Dissolve 10.0 mmol (1.83 g) of (2-Methoxy-5-nitrophenyl)methanol in 50 mL of anhydrous DCM.

  • Add activated MnO

    
     (10 equivalents, finely powdered) in portions over 10 minutes.
    
  • Stir the suspension vigorously at room temperature for 12–24 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane).[1] The alcohol (Rf ~0.3) should convert to the aldehyde (Rf ~0.6).

  • Filter the mixture through a pad of Celite to remove manganese salts. Wash the pad with DCM.

  • Concentrate the filtrate under reduced pressure to yield 2-methoxy-5-nitrobenzaldehyde as a pale yellow solid (Typical Yield: 85-92%).

Phase B: Demethylation to 2-Hydroxy-5-nitrobenzaldehyde

To enable coumarin ring closure, the ortho-methoxy group must be converted to a phenol.

  • Reagent: Boron Tribromide (BBr

    
    , 1.0 M in DCM).[1]
    
  • Safety: BBr

    
     is highly corrosive and reacts violently with moisture.
    

Step-by-Step:

  • Dissolve the aldehyde from Phase A in 30 mL anhydrous DCM under Nitrogen atmosphere. Cool to -78°C.

  • Add BBr

    
     solution (2.0 equivalents) dropwise over 20 minutes.
    
  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully by pouring the mixture into ice water.

  • Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Recrystallize from Ethanol/Water to obtain 2-hydroxy-5-nitrobenzaldehyde .

Phase C: Knoevenagel Condensation (Coumarin Formation)

The salicylaldehyde derivative is condensed with an active methylene compound (e.g., diethyl malonate) to close the ring.

Reaction Scheme:



Step-by-Step:

  • Setup: In a round-bottom flask, combine 2-hydroxy-5-nitrobenzaldehyde (5.0 mmol) and diethyl malonate (5.5 mmol) in Ethanol (20 mL).

  • Catalyst: Add Piperidine (0.5 mmol) and a catalytic amount of Glacial Acetic Acid (5 drops).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

  • Workup: Cool the reaction to room temperature. Pour into ice-cold water (100 mL) and acidify slightly with 1M HCl to precipitate the product.

  • Isolation: Filter the solid, wash with cold water and cold ethanol.

  • Result: The product is Ethyl 6-nitrocoumarin-3-carboxylate .

Alternate Application: Synthesis of Benzofurans

For researchers targeting benzofurans, the Phenol Pathway is preferred.[1]

  • Demethylation: Convert starting material to 2-hydroxy-5-nitrobenzyl alcohol .

  • Ether Formation: React the phenol with an

    
    -halo ketone (e.g., 2-bromoacetophenone) using K
    
    
    
    CO
    
    
    in Acetone.
  • Cyclization: Treat the intermediate with a strong base (KOtBu) or acid (PPA) to induce intramolecular dehydration, yielding the 2-aryl-5-nitrobenzofuran .

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Incomplete Oxidation MnO

deactivation
Use "Activated" MnO

(dried at 110°C) or switch to Swern oxidation for higher reactivity.
Low Yield in Demethylation Side reactions with aldehydeEnsure strictly anhydrous conditions. Alternatively, use AlCl

/Pyridine system if BBr

is too harsh.[1]
Knoevenagel Fails Wet solvent/Old catalystUse dry ethanol and fresh piperidine. If slow, add 4Å molecular sieves to the reaction to scavenge water.[1]

References

  • Synthesis of 2-Methoxy-5-nitrobenzaldehyde

    • BenchChem.[2] "Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block."

  • Coumarin Synthesis via Knoevenagel

    • M. M.[1][3] Kodape et al. "Synthesis of Coumarin Derivatives Using Green Chemistry Approach." Journal of Emerging Technologies and Innovative Research.[3]

  • Benzofuran Cyclization Strategies

    • Singh, F. V. et al.[1][4] "Synthesis of Benzofurans via Oxidative Cyclization."[4] Synthesis (Thieme).

  • Nitrobenzyl Bromide Reactivity

    • Organic Syntheses. "p-Nitrobenzyl Bromide." Org.[4][5][6][7] Synth. 1936, 16,[1] 54.

  • General Heterocycle Synthesis Data

    • MDPI. "Synthesis and Characterization of Some New Coumarin Derivatives." Molbank.

Sources

Application

NMR characterization of (2-Methoxy-5-nitrophenyl)methanol

Application Note: NMR Characterization of (2-Methoxy-5-nitrophenyl)methanol Part 1: Executive Summary (2-Methoxy-5-nitrophenyl)methanol (CAS: 80866-87-1), also known as 2-methoxy-5-nitrobenzyl alcohol, is a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Characterization of (2-Methoxy-5-nitrophenyl)methanol

Part 1: Executive Summary

(2-Methoxy-5-nitrophenyl)methanol (CAS: 80866-87-1), also known as 2-methoxy-5-nitrobenzyl alcohol, is a critical intermediate in the synthesis of photolabile protecting groups (photocages) used in neurobiology and drug delivery.[1] Its structural integrity is defined by three functional handles: an electron-donating methoxy group, an electron-withdrawing nitro group, and a reactive benzylic alcohol.[1]

This application note provides a definitive protocol for the structural elucidation of this compound using 1D and 2D NMR spectroscopy. Special emphasis is placed on distinguishing regioisomers (e.g., 2-nitro-5-methoxy variants) and quantifying purity against common synthetic precursors like 2-methoxy-5-nitrobenzaldehyde.[1]

Part 2: Sample Preparation Protocol

Objective: Minimize solvent-solute interactions that broaden exchangeable protons while ensuring sufficient concentration for 13C acquisition.

Solvent Selection:

  • Preferred: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: Nitro-aromatics are highly polar.[1] DMSO-d6 ensures complete solubility and, crucially, slows the chemical exchange of the hydroxyl (-OH) proton.[1] This allows the observation of the -OH coupling (splitting the benzylic -CH₂- into a doublet), providing a definitive "fingerprint" for the alcohol functionality.[1]

  • Alternative: CDCl3 (Chloroform-d).[1]

    • Usage: Only if the sample is strictly non-polar or for comparison with literature values.[1] Note that in CDCl3, the -OH proton often appears as a broad singlet and the benzylic -CH₂- as a singlet.[1]

Preparation Steps:

  • Mass: Weigh 10–15 mg (for 1H only) or 30–50 mg (for 1H/13C combined) of the solid analyte.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Filtration: If any turbidity remains, filter the solution through a small plug of glass wool directly into the NMR tube (5 mm precision tube recommended).[1]

  • Equilibration: Allow the sample to equilibrate in the magnet for 5 minutes to stabilize temperature (standard: 298 K).

Part 3: 1H NMR Structural Elucidation

Spectrometer Frequency: 400 MHz or higher recommended. Reference: Residual DMSO pentet at 2.50 ppm.

Expected Chemical Shifts & Multiplicities (DMSO-d6)
RegionAssignmentShift (δ, ppm)*MultiplicityIntegralCoupling (J, Hz)Mechanistic Insight
Aromatic H-6 (Ortho to CH₂OH)8.20 – 8.35Doublet (d)1HJ ≈ 2.5 (meta)Highly deshielded by ortho-NO₂ and ortho-CH₂OH.[1]
Aromatic H-4 (Ortho to NO₂)8.10 – 8.25Doublet of Doublets (dd)1HJ ≈ 9.0 (ortho), 2.5 (meta)Deshielded by ortho-NO₂; splits due to H-3 and H-6.[1]
Aromatic H-3 (Ortho to OMe)7.10 – 7.25Doublet (d)1HJ ≈ 9.0 (ortho)Shielded by ortho-methoxy group (electron donor).[1]
Aliphatic -OH (Hydroxyl)5.30 – 5.50Triplet (t)1HJ ≈ 5.5Visible only in dry DMSO; couples to CH₂.[1]
Aliphatic -CH₂- (Benzylic)4.50 – 4.65Doublet (d)2HJ ≈ 5.5Appears as a doublet if OH is coupling; singlet in CDCl₃.[1]
Aliphatic -OCH₃ (Methoxy)3.90 – 3.95Singlet (s)3H-Characteristic sharp singlet.[1]

*Note: Exact shifts may vary ±0.05 ppm depending on concentration and temperature.

Key Diagnostic Features
  • The "Roof Effect": The aromatic protons H-3 and H-4 form an AB spin system (with meta coupling to H-6).[1] Look for the strong roof effect (leaning) of the H-3 doublet toward the downfield H-4 multiplet.[1]

  • Regioisomer Confirmation: The H-3 proton (ortho to OMe) is significantly upfield (~7.2 ppm) compared to H-4 and H-6 (>8.1 ppm).[1] If you observe two upfield protons, you likely have the wrong isomer (e.g., nitro group meta to methoxy).

Part 4: 13C NMR & 2D Verification

Experiment: 13C{1H} Decoupled. Reference: DMSO septet at 39.5 ppm.

Carbon Assignment Table
Carbon TypeShift (δ, ppm)AssignmentNotes
Cq (Quaternary)~162.0C-2 (C-OMe)Deshielded by Oxygen attachment.[1]
Cq (Quaternary)~141.0C-5 (C-NO₂)Deshielded by Nitro group.[1]
Cq (Quaternary)~132.0C-1 (C-CH₂OH)Ipso to benzylic chain.[1]
CH (Methine)~124.0C-4 or C-6 Ortho to Nitro (downfield).[1]
CH (Methine)~111.0C-3 Ortho to Methoxy (upfield).[1]
CH₂ (Methylene)~58.0Benzylic C Characteristic alcohol carbon.[1]
CH₃ (Methyl)~56.0Methoxy C Standard methoxy region.[1]
Critical 2D Experiments
  • COSY (Correlation Spectroscopy):

    • Confirm the H3 ↔ H4 spin system (strong cross-peak).

    • Confirm the CH₂ ↔ OH coupling (if resolved).

  • HMBC (Heteronuclear Multiple Bond Correlation): The Gold Standard for Regiochemistry.[1]

    • H-Methoxy (3.9 ppm) should show a strong correlation to C-2 (~162 ppm) .[1]

    • H-3 (aromatic) should also show a correlation to C-2 , confirming the methoxy is ortho to H-3.[1]

    • H-6 should show a correlation to the Benzylic Carbon (~58 ppm) , confirming the alcohol position relative to the ring.[1]

Part 5: Quality Control & Impurity Profiling

Common impurities arise from incomplete reduction of the aldehyde or hydrolysis of the chloride precursor.[1]

ImpurityMarker Signal (1H NMR)Source
2-Methoxy-5-nitrobenzaldehyde Singlet at ~10.2 ppm (Aldehyde CHO)Starting Material / Oxidation
2-Methoxy-5-nitrophenol Broad singlet >10.0 ppm (Phenolic OH)Hydrolysis byproduct
Water Singlet at 3.33 ppm (in DMSO)Solvent contamination

Part 6: Visualization (Workflow & Logic)

The following diagram illustrates the logical flow for characterizing this specific molecule, ensuring no false positives in structural assignment.

NMR_Workflow Start Start: Crude/Purified Solid Solvent Dissolve in DMSO-d6 (Enable OH coupling observation) Start->Solvent H1_Scan Run 1H NMR (16 scans) Solvent->H1_Scan Check_OH Is CH2 (4.6 ppm) a Doublet? H1_Scan->Check_OH OH_Yes Alcohol Intact (Primary Verification) Check_OH->OH_Yes Yes (J~5.5Hz) OH_No Check Water Content / Possible Oxidation to Aldehyde Check_OH->OH_No No (Singlet) Aromatic_Check Analyze Aromatic Region (8.1-8.4 ppm vs 7.1 ppm) OH_Yes->Aromatic_Check OH_No->Aromatic_Check Assign_H3 Identify H3 (Ortho to OMe) ~7.1 ppm (Doublet) Aromatic_Check->Assign_H3 Assign_H4H6 Identify H4/H6 (Ortho to NO2) ~8.2 ppm (Deshielded) Aromatic_Check->Assign_H4H6 HMBC Run HMBC (Confirm Regiochemistry) Assign_H3->HMBC Assign_H4H6->HMBC Connectivity Correlation: OMe(H) -> C2 <- H3(Ar) HMBC->Connectivity Final Pass: Structure Confirmed Connectivity->Final

Caption: Step-by-step NMR characterization workflow for (2-Methoxy-5-nitrophenyl)methanol, highlighting the critical decision points for confirming the alcohol functionality and aromatic substitution pattern.

Part 7: References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515.[1][2] Link[1]

  • Sigma-Aldrich. "2-Methoxy-5-nitrophenol Product Specification (Substructure Reference)." SigmaAldrich.com.[1] Link[1]

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shift Data for Benzene Derivatives."[1] University of Wisconsin-Madison.[1] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005 . (Standard text for coupling constant verification).

Sources

Method

Mastering the Synthesis of 2-Methoxy-5-nitrobenzaldehyde: A Detailed Guide to the Oxidation of (2-Methoxy-5-nitrophenyl)methanol

Introduction: The Significance of 2-Methoxy-5-nitrobenzaldehyde in Modern Drug Discovery 2-Methoxy-5-nitrobenzaldehyde is a pivotal building block in the synthesis of a diverse array of pharmaceutical compounds and compl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Methoxy-5-nitrobenzaldehyde in Modern Drug Discovery

2-Methoxy-5-nitrobenzaldehyde is a pivotal building block in the synthesis of a diverse array of pharmaceutical compounds and complex molecular architectures. Its unique electronic and structural features, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, make it a versatile precursor for various therapeutic agents. The aldehyde functionality serves as a reactive handle for the construction of Schiff bases, heterocycles, and other key pharmacophores. Consequently, a reliable and efficient synthesis of this aldehyde from its corresponding alcohol, (2-Methoxy-5-nitrophenyl)methanol, is of paramount importance to researchers in medicinal chemistry and process development.

This comprehensive guide provides an in-depth analysis of various methodologies for the selective oxidation of (2-Methoxy-5-nitrophenyl)methanol. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to aid in the selection of the most appropriate method for your specific research needs. Detailed, step-by-step protocols are provided to ensure reproducibility and success in your laboratory.

Choosing the Right Oxidative Path: A Comparative Overview

The selective oxidation of a primary benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid is a common challenge in organic synthesis. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring of (2-Methoxy-5-nitrophenyl)methanol adds another layer of complexity, potentially influencing reaction rates and side-product formation. Several well-established oxidation protocols can be employed, each with its own set of advantages and considerations.

Oxidation MethodKey ReagentsTypical Reaction ConditionsAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineAnhydrous, Low temperature (-78 °C)High yields, mild conditions, avoids heavy metals.[1]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[1]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneAnhydrous, Room temperatureMild conditions, high selectivity, broad functional group tolerance.[2][3]Reagent is relatively expensive and can be shock-sensitive.[4]
Pyridinium Chlorochromate (PCC) Oxidation Pyridinium ChlorochromateAnhydrous, Room temperatureOperationally simple, reliable.Chromium-based reagent (toxic), can be acidic, potentially leading to side reactions.[5]
TEMPO-Catalyzed Oxidation TEMPO, Co-oxidant (e.g., NaOCl, PhI(OAc)₂)Biphasic or homogenous, Room temperatureCatalytic use of TEMPO, environmentally benign co-oxidants can be used.Can be sensitive to substrate structure, may require careful optimization.

Reaction Mechanisms: Understanding the "Why"

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing any chemical transformation. Below, we illustrate the mechanistic pathways for the most common oxidation methods.

Swern Oxidation Mechanism

The Swern oxidation proceeds through the formation of a highly reactive chlorosulfonium salt from the reaction of dimethyl sulfoxide (DMSO) and oxalyl chloride. This intermediate then reacts with the alcohol to form an alkoxysulfonium salt. The addition of a hindered base, typically triethylamine, facilitates an intramolecular E2 elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1]

Swern_Mechanism DMSO DMSO Chlorosulfonium Chlorosulfonium Salt DMSO->Chlorosulfonium + Oxalyl Chloride - CO, - CO₂ OxalylChloride Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Salt Chlorosulfonium->Alkoxysulfonium + Alcohol Alcohol (2-Methoxy-5-nitrophenyl)methanol Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base Base Triethylamine Aldehyde 2-Methoxy-5-nitrobenzaldehyde Ylide->Aldehyde Intramolecular Elimination Byproducts Dimethyl Sulfide + Triethylammonium Chloride Ylide->Byproducts

Swern Oxidation Workflow
Dess-Martin Periodinane (DMP) Oxidation Mechanism

The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent. The reaction is initiated by the displacement of an acetate ligand on the periodinane by the alcohol. A subsequent intramolecular deprotonation by the displaced acetate ion leads to the formation of the aldehyde, acetic acid, and a reduced iodinane byproduct.[2][5]

DMP_Mechanism Alcohol (2-Methoxy-5-nitrophenyl)methanol Intermediate Periodinane Ester Alcohol->Intermediate + DMP - Acetic Acid DMP Dess-Martin Periodinane Aldehyde 2-Methoxy-5-nitrobenzaldehyde Intermediate->Aldehyde Intramolecular Proton Transfer Byproducts Iodinane + Acetic Acid Intermediate->Byproducts

Dess-Martin Periodinane Oxidation Workflow

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for the successful oxidation of (2-Methoxy-5-nitrophenyl)methanol.

Protocol 1: Swern Oxidation

This protocol is favored for its typically high yields and clean reaction profiles. The primary drawback is the requirement for cryogenic temperatures and the production of dimethyl sulfide.

Materials:

  • (2-Methoxy-5-nitrophenyl)methanol

  • Oxalyl chloride (2.0 M in dichloromethane)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet, low-temperature thermometer

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an argon or nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Slowly add a solution of oxalyl chloride (1.1 equivalents, 2.0 M in DCM) dropwise via the dropping funnel, maintaining the internal temperature below -65 °C. Stir the mixture for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve (2-Methoxy-5-nitrophenyl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Base Addition: Slowly add anhydrous triethylamine (5.0 equivalents) to the reaction mixture. A thick white precipitate will form. Allow the reaction to stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 30-45 minutes.

  • Quenching and Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Methoxy-5-nitrobenzaldehyde.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method is highly valued for its mild reaction conditions and operational simplicity, making it an excellent choice for sensitive substrates.

Materials:

  • (2-Methoxy-5-nitrophenyl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon or nitrogen inlet, add (2-Methoxy-5-nitrophenyl)methanol (1.0 equivalent) and anhydrous dichloromethane.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature. The reaction is typically complete within 1-3 hours and can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate).

Troubleshooting and Field-Proven Insights

  • Incomplete Conversion: If TLC analysis indicates the presence of starting material after the recommended reaction time, additional oxidant can be added in small portions. For Swern oxidations, ensure all reagents and solvents are strictly anhydrous, as water will consume the activated DMSO complex.

  • Over-oxidation: While the described methods are selective for aldehyde formation, over-oxidation to the carboxylic acid can occur, particularly with PCC if water is present.[5] For DMP and Swern oxidations, over-oxidation is rarely observed.

  • Work-up Challenges with DMP: The iodinane byproduct from the DMP oxidation can sometimes make the work-up challenging. The recommended quenching with sodium thiosulfate helps to reduce the byproduct to a more easily extractable species.

  • Substrate Solubility: (2-Methoxy-5-nitrophenyl)methanol may have limited solubility in some non-polar solvents. A co-solvent system or a more polar solvent like acetonitrile (for TEMPO-catalyzed oxidations) may be necessary.

Conclusion

The successful oxidation of (2-Methoxy-5-nitrophenyl)methanol to 2-Methoxy-5-nitrobenzaldehyde is a critical step in the synthesis of numerous valuable compounds. The choice of oxidation method will depend on factors such as scale, available equipment, and the sensitivity of other functional groups in the molecule. The Swern and Dess-Martin periodinane oxidations generally offer the best combination of high yield, selectivity, and mild reaction conditions. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize this important building block for their drug discovery and development endeavors.

References

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved February 7, 2026, from [Link]

  • Beilstein Journals. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Retrieved February 7, 2026, from [Link]

  • Qiu, J., Forbes, T., & Lin, T. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications, Issue 17. [Link]

  • Google Patents. (n.d.). EP0091575B1 - Process for the preparation of o-nitrobenzaldehyde.
  • Qiu, J., Forbes, T., & Lin, T. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. [Link]

  • Organic Syntheses. (n.d.). Benzyl alcohol. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 9). Photocatalytic Selective Oxidation of 4‐Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home‐Prepared Titanium Dioxide Catalyst. Retrieved February 7, 2026, from [Link]

  • Degirmenbasi, N., & Boz, N. (n.d.).
  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved February 7, 2026, from [Link]

Sources

Application

Application Note: Solid-Phase Synthesis Utilizing (2-Methoxy-5-nitrophenyl)methanol Photolabile Linkers

Executive Summary This technical guide details the utilization of (2-Methoxy-5-nitrophenyl)methanol (often abbreviated as the o-nitrobenzyl alcohol core) as a photolabile linker in solid-phase synthesis. Unlike standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utilization of (2-Methoxy-5-nitrophenyl)methanol (often abbreviated as the o-nitrobenzyl alcohol core) as a photolabile linker in solid-phase synthesis. Unlike standard acid-labile (Wang, Rink) or base-labile (HMBA) linkers, this molecule enables orthogonal cleavage via non-invasive UV irradiation (365 nm).

This orthogonality is critical for the synthesis of:

  • Protected Peptides: Releasing peptides with side-chain protecting groups intact.

  • Sensitive Small Molecules: Compounds labile to TFA or harsh bases.

  • "On-Bead" Screening: Controlled partial release of compounds for biological assays.

Mechanistic Foundation

The utility of (2-Methoxy-5-nitrophenyl)methanol rests on the Norrish Type II photochemical reaction. Upon absorption of near-UV light, the nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate. This rearranges into a hemiacetal, which spontaneously collapses to release the substrate (as a carboxylic acid or amide) and a nitroso-aldehyde byproduct.

The 2-methoxy substituent is not merely structural; it is functional. It shifts the absorption maximum toward 350–365 nm, allowing for efficient cleavage using standard UV-LEDs while avoiding the deeper UV wavelengths (<300 nm) that damage DNA or proteins.

Visualization: Photolytic Cleavage Pathway

PhotolysisMechanism Substrate Resin-Bound Complex (Nitrobenzyl Ester) Excited Excited State (n -> π*) Substrate->Excited hν (365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction Hemiacetal Cyclic Hemiacetal (Benzisoxazoline) AciNitro->Hemiacetal Rearrangement Cleavage Cleavage Event Hemiacetal->Cleavage Collapse Product Free Substrate (R-COOH) Cleavage->Product Byproduct Nitroso-Aldehyde Byproduct Cleavage->Byproduct

Figure 1: The photochemical cascade initiated by 365 nm irradiation. The 2-methoxy group (not explicitly shown in text nodes but implied in structure) facilitates the initial excitation efficiency.

Pre-Synthesis: Linker Immobilization Protocol

(2-Methoxy-5-nitrophenyl)methanol cannot be reacted directly with an amino-resin. It must first be converted into a "handle" containing a carboxylic acid. The Hemisuccinate Route is the industry gold standard for its robustness and stability.

Reagents Required:
  • (2-Methoxy-5-nitrophenyl)methanol[1]

  • Succinic anhydride (or Glutaric anhydride for a longer spacer)

  • DMAP (4-Dimethylaminopyridine)

  • Pyridine (anhydrous)

  • Amino-functionalized resin (e.g., Aminomethyl polystyrene or Tentagel)

Protocol A: Synthesis of the Linker-Acid (Solution Phase)
  • Dissolution: Dissolve 10 mmol of (2-Methoxy-5-nitrophenyl)methanol in 20 mL of anhydrous pyridine.

  • Activation: Add 15 mmol of Succinic anhydride and 1 mmol of DMAP.

  • Reaction: Stir at room temperature for 16–24 hours under inert atmosphere (

    
    ).
    
  • Workup: Evaporate pyridine in vacuo. Redissolve residue in DCM and wash with 1M HCl (to remove pyridine/DMAP) followed by brine. Dry over

    
    .
    
  • Validation: Verify formation of the hemisuccinate via TLC or LC-MS (Target Mass: MW of alcohol + 100 Da).

Protocol B: Coupling to Solid Support
  • Swelling: Swell 1 g of Amino-resin (loading ~0.5–0.8 mmol/g) in DMF for 30 minutes.

  • Activation: Dissolve the Linker-Acid (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.).

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 2–4 hours.

  • Capping: Wash resin (3x DMF). Treat with Acetic Anhydride/Pyridine (1:1) for 15 mins to cap unreacted amines.

  • Final Wash: Wash thoroughly with DMF (5x), DCM (5x), and MeOH (3x). Dry under vacuum.

Solid-Phase Synthesis Workflow

Once the resin is functionalized with the (2-Methoxy-5-nitrophenyl) linker, the hydroxyl group of the linker is the anchor point for your target molecule.

Step 1: Loading the First Residue (Esterification)

The hydroxyl group on the linker is secondary and sterically hindered by the ortho-nitro group. Standard coupling (HBTU/HATU) often fails. Steglich Esterification is recommended.

  • Reagents: Target Amino Acid/Drug (5 eq.), DIC (5 eq.), DMAP (0.5 eq.) in DCM/DMF (9:1).

  • Procedure:

    • Dissolve the carboxylic acid cargo and DIC in minimal DMF/DCM. Stir for 5 mins.

    • Add to the dry photocleavable resin.

    • Add DMAP solution.

    • Shake for 4–16 hours. Repeat coupling if loading is critical.

  • Note: Avoid prolonged exposure to DMAP if Fmoc groups are present, as it can cause slow deprotection.

Step 2: Elongation (Fmoc Strategy)

The o-nitrobenzyl ester linkage is stable to:

  • Acids: 95% TFA (standard side-chain deprotection conditions).

  • Bases: 20% Piperidine (standard Fmoc removal), provided exposure is not excessive (>2 hours).

  • Critical Warning: Do not use hydrazine for Fmoc removal (sometimes used for Dde removal) as it may react with the nitro group.

Step 3: Workflow Visualization[2]

SPSWorkflow Resin Amino-Resin LinkerPrep Linker Attachment (Hemisuccinate Coupling) Resin->LinkerPrep Loading Cargo Loading (DIC/DMAP Esterification) LinkerPrep->Loading Elongation Elongation Cycles (Fmoc Deprotection / Coupling) Loading->Elongation SideChainDeprot Side-Chain Deprotection (TFA Cocktail) Elongation->SideChainDeprot Optional: If protected peptide needed, skip Photolysis UV Photolysis (365 nm) Release from Resin Elongation->Photolysis Direct Cleavage SideChainDeprot->Photolysis Filtration Filtration & Isolation Photolysis->Filtration

Figure 2: Operational workflow from resin preparation to final photolytic release.

Photocleavage Protocol

This is the defining step. The efficiency depends on solvent swelling and light penetration.

Equipment
  • Light Source: UV LED lamp (365 nm) or Mercury arc lamp with a 365 nm bandpass filter.

  • Vessel: Quartz glassware (best) or open-top polypropylene reaction vessels (UV penetrates from top). Do not use standard borosilicate glass if it has UV-blocking coatings.

The "Scavenger" Strategy

The nitroso-aldehyde byproduct is an "internal filter" (absorbs UV) and a reactive electrophile (can react with primary amines in your product). You must use a scavenger.

Detailed Procedure:
  • Suspension: Suspend the resin in a solvent that swells it well.

    • Hydrophobic targets: DCM or DMF.

    • Hydrophilic targets: MeOH/PBS buffer (1:1).

  • Add Scavenger: Add Semicarbazide hydrochloride (5 eq.) or Methoxylamine hydrochloride (5 eq.) to the cleavage buffer. These react with the nitroso byproduct to form inert oximes.

  • Irradiation:

    • Place vessel 5–10 cm from the light source.

    • Irradiate for 1–4 hours with gentle agitation (magnetic stirring can grind beads; orbital shaking is preferred).

  • Monitoring: Check cleavage efficiency by HPLC of the supernatant at 30 min intervals.

  • Filtration: Filter the resin. Wash with the cleavage solvent.

  • Isolation: Evaporate solvent. If PBS was used, desalting (C18 Sep-Pak) is required.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Cleavage Yield "Filter Effect" (Byproduct absorption)Add/Increase Scavenger (Semicarbazide). Change solvent frequently during photolysis (Flow photolysis).
Low Cleavage Yield Poor Resin SwellingSwitch solvent. If using Polystyrene resin in aqueous buffer, add PEG or use Tentagel resin.
Product Adducts Nitroso reaction with ProductEnsure pH is slightly acidic (pH 5-6) during cleavage to protonate product amines, reducing nucleophilicity.
Premature Cleavage Ambient Light ExposureWrap all reaction vessels in aluminum foil during synthesis. Work under yellow light if possible.
Incomplete Loading Steric Hindrance of LinkerUse "Double Coupling" with DIC/DMAP. Increase temperature to 40°C (carefully).

References

  • Holmes, C. P., & Jones, D. G. (1995). Reagents for Combinatorial Organic Synthesis: Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis. The Journal of Organic Chemistry.

  • Kessler, H., et al. (1996). Photolabile multi-detachable p-alkoxybenzyl alcohol resin supports for peptide fragment or semi-synthesis.[2][3] Letters in Peptide Science.

  • Blanc, A., & Bochet, C. G. (2002). Photochemical cleavage of o-nitrobenzyl derivatives for the synthesis of peptides and proteins. Journal of Organic Chemistry.

  • BenchChem. (2025). Application Notes and Protocols for (2-Methoxy-5-nitrophenyl)methanol.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

(2-Methoxy-5-nitrophenyl)methanol vs. Other Nitrophenyl Methanols in Synthesis

This guide provides an in-depth technical comparison of (2-Methoxy-5-nitrophenyl)methanol versus other nitrophenyl methanol derivatives, specifically focusing on the distinction between photolabile protecting groups (PPG...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (2-Methoxy-5-nitrophenyl)methanol versus other nitrophenyl methanol derivatives, specifically focusing on the distinction between photolabile protecting groups (PPGs) and stable synthetic scaffolds .

Executive Summary

In organic synthesis, the position of the nitro group relative to the benzylic alcohol dictates the molecule's function.

  • 2-Nitrobenzyl Alcohol (2-NBA): The "Gold Standard" Photolabile Protecting Group (PPG) . The ortho-nitro group enables Norrish Type II photo-cleavage.

  • (2-Methoxy-5-nitrophenyl)methanol (2M5N-OH): A Stable Synthetic Scaffold . With the nitro group in the meta position relative to the benzylic carbon, this compound is photo-stable . It serves as a critical building block for pharmacophores (e.g., Osimertinib intermediates) and as a precursor for specific benzyl halides.

This guide clarifies the structural divergence that separates these isomers into two distinct functional classes: Light-Cleavable Reagents vs. Robust Drug Precursors .

Structural & Functional Comparison

The defining feature of nitrophenyl methanols is the Ortho-Effect .

Feature(2-Methoxy-5-nitrophenyl)methanol 2-Nitrobenzyl Alcohol (2-NBA) 4,5-Dimethoxy-2-nitrobenzyl Alcohol (DMNB)
CAS Number 5804-49-9 (or 50592-06-4)612-25-91016-58-6
Structure 1-CH₂OH, 2-OMe, 5-NO₂1-CH₂OH, 2-NO₂1-CH₂OH, 2-NO₂, 4,5-(OMe)₂
Nitro Position Meta to CH₂OHOrtho to CH₂OHOrtho to CH₂OH
Primary Utility Pharmacophore Building Block Photocleavable Linker High-Efficiency PPG
Photo-activity Negligible / PhotostableHigh (

)
Very High (

redshifted)
Cleavage Mechanism N/A (Stable)Norrish Type II (H-abstraction)Norrish Type II
Key Reaction Reduction to Aniline, EtherificationUV-induced isomerization to nitrosoUV-induced isomerization
The "MNP" Disambiguation

Critical Note: In literature, "MNP" often refers to the 2-Methoxy-5-nitrophenyl group derived from the phenol (e.g., MNP-acetate), which is used as a photolabile cage for carboxylates and phosphates. However, the methanol derivative (the subject of this guide) does not exhibit this behavior because the leaving group (the benzylic alcohol) is not directly attached to the photo-active center in the necessary geometry.

Synthetic Utility: Building Block vs. Reagent

Pathway A: Photolabile Protecting Groups (The Alternatives)

The o-nitrobenzyl derivatives (2-NBA, DMNB) are used to protect carboxylic acids, amines, or phosphates. Upon UV irradiation (365 nm), they undergo an intramolecular redox reaction.

Mechanism (Graphviz):

Photolysis Start o-Nitrobenzyl Ether (Protected Substrate) Excited Excited State (Nitro H-abstraction) Start->Excited hν (365 nm) Aci aci-Nitro Intermediate Excited->Aci Fast Hemi Cyclic Hemiacetal Aci->Hemi Rearrangement Products Free Substrate + o-Nitrosobenzaldehyde Hemi->Products Hydrolysis

Caption: The Norrish Type II mechanism requires the nitro group to be ortho to the benzylic carbon. (2-Methoxy-5-nitrophenyl)methanol lacks this geometry.

Pathway B: (2-Methoxy-5-nitrophenyl)methanol as a Scaffold

This compound is used when the "2-methoxy-5-nitrophenyl" moiety is a desired permanent part of the final drug molecule.

  • Electronic Properties: The 2-methoxy group is an electron-donating group (EDG) ortho to the linker, while the 5-nitro is an electron-withdrawing group (EWG) meta to the linker. This push-pull system creates unique reactivity for nucleophilic aromatic substitution (SNAr) if the alcohol is converted to a leaving group.

  • Downstream Applications:

    • Reduction: Conversion of the nitro group to an aniline (2-methoxy-5-aminobenzyl alcohol), a precursor for nitrogen heterocycles.

    • Alkylation: Conversion to benzyl bromide for coupling with amines (e.g., in kinase inhibitor synthesis).

Experimental Protocols

Protocol 1: Synthesis of (2-Methoxy-5-nitrophenyl)methanol

Context: Synthesis from 2-(hydroxymethyl)-4-nitrophenol via selective O-methylation.

Reagents:

  • 2-(Hydroxymethyl)-4-nitrophenol (1.0 equiv)

  • Methyl Iodide (MeI) (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-(hydroxymethyl)-4-nitrophenol (e.g., 500 mg) and anhydrous DMF (10 mL).

  • Base Addition: Add K₂CO₃ (1.23 g) in one portion. Stir at room temperature for 15 minutes to generate the phenolate.

  • Alkylation: Add Methyl Iodide (276 µL) dropwise.

  • Reaction: Heat the mixture to 80 °C for 19 hours. Monitor via TLC (EtOAc/Hexane) for disappearance of the starting phenol.

  • Workup: Cool to room temperature. Partition the mixture between Ethyl Acetate and Water.[1] Wash the organic layer with brine (3x) to remove DMF.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Yield: Typically 84% as a yellow solid.

Self-Validation Check:

  • NMR Confirmation: Look for the disappearance of the phenolic -OH signal and the appearance of a singlet methoxy peak at ~3.9 ppm.

  • Regioselectivity: The benzylic alcohol is less acidic than the phenol; under mild basic conditions (K₂CO₃), O-methylation occurs exclusively at the phenol.

Protocol 2: Reduction to (5-Amino-2-methoxyphenyl)methanol

Context: Activating the scaffold for drug coupling.

Reagents:

  • (2-Methoxy-5-nitrophenyl)methanol (1.0 equiv)[2]

  • Iron Powder (Fe) (10 equiv)

  • Ammonium Chloride (NH₄Cl) (10 equiv)[1]

  • Solvent: Ethanol/Water (4:1)

Methodology:

  • Dissolve the nitro compound in Ethanol.

  • Add NH₄Cl dissolved in a minimal amount of water.

  • Add Iron powder.

  • Reflux vigorously for 4–12 hours.

  • Filtration (Critical): Filter hot through Celite to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate.

  • Yield: ~98%.

Comparative Data Summary

The following table contrasts the performance and physical properties of the subject compound against the standard PPGs.

Property(2-Methoxy-5-nitrophenyl)methanol 2-Nitrobenzyl Alcohol DMNB Alcohol
UV Absorbance (

)
~310 nm (Broad)~260 nm~350 nm
Quantum Yield (

)
< 0.001 (Stable)0.1 – 0.60.1 – 0.2
Stability (pH 7) HighHighHigh
Stability (Light) Stable Labile Very Labile
Primary Risk Over-alkylation (if using strong base)Premature cleavage under ambient lightLow solubility in water
Cost (Commercial) ModerateLowHigh

Synthesis Workflow Visualization

Synthesis Start 2-(Hydroxymethyl)-4-nitrophenol Reagent1 MeI, K2CO3, DMF, 80°C Start->Reagent1 Product1 (2-Methoxy-5-nitrophenyl)methanol (Target Scaffold) Reagent1->Product1 Branch1 Path A: Activation Product1->Branch1 Branch2 Path B: Reduction Product1->Branch2 ProdA Benzyl Bromide/Chloride (Alkylating Agent) Branch1->ProdA SOCl2 or PBr3 ProdB (5-Amino-2-methoxyphenyl)methanol (Aniline Precursor) Branch2->ProdB Fe/NH4Cl or H2/Pd

Caption: Synthesis and divergent utility of (2-Methoxy-5-nitrophenyl)methanol.

References

  • Indoloquinoline-Mediated Targeted Downregulation of KRAS. National Institutes of Health (NIH) / PMC. (Protocol for synthesis of 2-methoxy-5-nitrophenyl methanol). [Link]

  • A New Photolabile Precursor of Glycine with Improved Properties. Biochemistry (ACS). (Discussion of MNP caging groups vs nitrobenzyl). [Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Journal of the American Chemical Society. (Mechanistic details of 2-nitrobenzyl PPGs). [Link]

  • Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates. University of Dayton. (Comparison of MNP and Nitrobenzyl caging groups). [Link]

  • Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.Google Patents. (Use of the scaffold in Osimertinib synthesis).

Sources

Comparative

A Guide to the Cross-Validation of (2-Methoxy-5-nitrophenyl)methanol's Biological Activity: A Focus on STAT3 Inhibition

This guide provides a comprehensive framework for the investigation and cross-validation of the biological activity of (2-Methoxy-5-nitrophenyl)methanol. Given the limited publicly available data on this specific molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the investigation and cross-validation of the biological activity of (2-Methoxy-5-nitrophenyl)methanol. Given the limited publicly available data on this specific molecule, we present a structured, hypothesis-driven approach to characterize its potential as a therapeutic agent. Our investigation will center on a plausible and high-value biological target: the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key node in cancer signaling.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust scientific narrative. We will compare the hypothetical performance of (2-Methoxy-5-nitrophenyl)methanol against two known STAT3 modulators, providing the context necessary for a rigorous evaluation.

Introduction: Rationale for Investigating STAT3 as a Target

(2-Methoxy-5-nitrophenyl)methanol is a nitrophenyl compound whose biological profile is not extensively documented. However, its substituted phenyl ring structure is a common scaffold in small-molecule inhibitors of protein-protein interactions. The STAT3 protein, a transcription factor often found to be constitutively active in a wide array of human cancers, represents a prime therapeutic target.[1][2] Its hyper-activation is linked to the transcription of genes involved in proliferation, survival, metastasis, and angiogenesis. Therefore, inhibiting STAT3 is a promising strategy for cancer therapy.[3]

This guide proposes a systematic workflow to test the hypothesis that (2-Methoxy-5-nitrophenyl)methanol acts as a STAT3 inhibitor. We will outline a series of validated assays to not only determine its efficacy but also to begin elucidating its mechanism of action.

Comparative Compounds

To establish a robust benchmark, all experimental evaluations of (2-Methoxy-5-nitrophenyl)methanol will be performed in parallel with two well-characterized compounds known to modulate STAT3 activity:

  • Stattic: A widely recognized non-peptidic small molecule that selectively inhibits the activation, dimerization, and nuclear translocation of STAT3. It serves as a positive control for direct STAT3 inhibition.

  • 2-Methoxyestradiol (2ME2): An endogenous metabolite of estradiol that has been shown to inhibit STAT3 in macrophages and breast cancer cells, providing a comparator with a different chemical scaffold and established anti-cancer properties.[4][5]

Experimental Design: A Multi-Tiered Validation Workflow

A rigorous cross-validation strategy requires a tiered approach, moving from broad cellular effects to specific target engagement and functional outcomes. Our proposed workflow ensures that each step logically follows the last, building a cohesive and defensible body of evidence.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Functional Validation T1_Assay Antiproliferative Assay (MTT/CellTiter-Glo) Determine IC50 across multiple cancer cell lines. T2_Assay Western Blot for p-STAT3 (Tyr705) Assess direct inhibition of STAT3 activation. T1_Assay->T2_Assay Proceed if IC50 is potent T3_Assay STAT3-Luciferase Reporter Assay Measure inhibition of STAT3 transcriptional activity. T2_Assay->T3_Assay Proceed if p-STAT3 is reduced Conclusion Comprehensive Activity Profile T3_Assay->Conclusion Correlate all data for final assessment

Caption: Multi-tiered workflow for validating (2-Methoxy-5-nitrophenyl)methanol.

Detailed Experimental Protocols

The following protocols are presented with detailed steps and rationale, reflecting best practices in cell biology and pharmacology.

Tier 1: Antiproliferative Activity Assessment via MTT Assay

This initial screen determines the compound's ability to reduce cell viability, a hallmark of effective anti-cancer agents. The MTT assay is a colorimetric method that measures the metabolic activity of living cells, which is proportional to the cell number.[6]

Causality Behind Choices:

  • Cell Lines: We select MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines, both known to exhibit constitutively active STAT3, providing a relevant biological context.

  • Solvent Control: A vehicle control (e.g., 0.1% DMSO) is critical to ensure that the observed effects are not due to solvent toxicity.[7][8]

  • Dose-Response: A logarithmic dose range is used to accurately determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Step-by-Step Protocol:

  • Cell Seeding: Plate MDA-MB-231 and HeLa cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium (DMEM with 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of (2-Methoxy-5-nitrophenyl)methanol, Stattic, and 2-Methoxyestradiol in complete medium. A typical final concentration range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Tier 2: Target Engagement via Western Blot for Phospho-STAT3

This assay directly investigates if the compound inhibits the activation of STAT3. STAT3 is activated by phosphorylation at the Tyrosine 705 (Tyr705) residue. A reduction in the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 is a strong indicator of target engagement.

Causality Behind Choices:

  • IL-6 Stimulation: Interleukin-6 (IL-6) is a potent upstream activator of the JAK-STAT pathway. Using IL-6 to induce STAT3 phosphorylation provides a controlled system to measure inhibition.

  • Serum Starvation: Cells are serum-starved before stimulation to lower basal signaling activity, ensuring a robust and clean signal-to-noise ratio upon IL-6 addition.

  • Loading Control: β-actin is used as a loading control to ensure that equal amounts of protein were loaded in each lane, validating the observed changes in protein levels.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates. At 70-80% confluency, starve the cells in serum-free medium for 12-16 hours.

  • Inhibition: Pre-treat the cells with the test compounds (e.g., at their IC50 and 2x IC50 concentrations) for 4 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL of recombinant human IL-6 for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, and β-actin overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal to determine the specific inhibition of phosphorylation.

Tier 3: Functional Validation via STAT3-Luciferase Reporter Assay

This assay measures the functional consequence of STAT3 inhibition: a decrease in its transcriptional activity. It utilizes a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter.[9]

Causality Behind Choices:

  • Reporter Construct: The use of a specific STAT3-responsive element driving luciferase expression ensures that the measured signal is a direct readout of STAT3's ability to bind DNA and activate transcription.

  • Co-transfection Control: A Renilla luciferase plasmid is often co-transfected to normalize for variations in transfection efficiency and cell number, making the results more reliable.

Step-by-Step Protocol:

  • Transfection: Co-transfect HeLa cells in a 24-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the transfected cells with the test compounds at various concentrations for 6 hours.

  • Stimulation: Following compound treatment, stimulate the cells with 50 ng/mL IL-6 for 12-16 hours to activate the reporter.

  • Cell Lysis: Wash the cells and lyse them according to the manufacturer's protocol for the dual-luciferase assay system.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the IL-6-stimulated control to determine the extent of inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison. The following tables present illustrative hypothetical data to demonstrate how results would be displayed and interpreted.

Table 1: Antiproliferative Activity (IC50) of Test Compounds

CompoundMDA-MB-231 IC50 (µM)HeLa IC50 (µM)
(2-Methoxy-5-nitrophenyl)methanol12.518.2
Stattic (Positive Control)5.88.1
2-Methoxyestradiol (Comparator)2.54.3

Interpretation: The hypothetical data suggests that (2-Methoxy-5-nitrophenyl)methanol exhibits moderate antiproliferative activity. While less potent than the established comparators, its activity is within a range that merits further investigation into its mechanism.

Table 2: Quantification of STAT3 Inhibition

Compound (Concentration)Relative p-STAT3/Total STAT3 RatioRelative Luciferase Activity (%)
Vehicle Control1.00100%
(2-Methoxy-5-nitrophenyl)methanol (15 µM)0.4542%
Stattic (7 µM)0.1518%
2-Methoxyestradiol (3 µM)0.3035%

Interpretation: This illustrative data shows a strong correlation between the inhibition of STAT3 phosphorylation (Tier 2) and the reduction of its transcriptional activity (Tier 3). (2-Methoxy-5-nitrophenyl)methanol demonstrates a clear on-target effect, though Stattic remains the most potent direct inhibitor in this hypothetical scenario.

Mechanistic Visualization: The STAT3 Signaling Pathway

Understanding the pathway provides context for the points of inhibition. The following diagram illustrates the canonical STAT3 signaling cascade and the putative sites of action for the compounds discussed.

G cluster_nuc Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R binds JAK JAK Kinase IL6R->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Dimer_nuc p-STAT3 Dimer Dimer->Dimer_nuc translocates to Nucleus Nucleus DNA DNA (STAT3-responsive element) Dimer_nuc->DNA binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription activates Inhibitor1 (2-Methoxy-5-nitrophenyl)methanol (Hypothesized) Inhibitor1->Dimer inhibits dimerization? Inhibitor2 Stattic Inhibitor2->Dimer inhibits dimerization Inhibitor3 2-Methoxyestradiol Inhibitor3->pSTAT3 inhibits phosphorylation

Caption: STAT3 signaling pathway with potential inhibitor action sites.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the cross-validation of (2-Methoxy-5-nitrophenyl)methanol's biological activity, using STAT3 inhibition as a well-defined and therapeutically relevant hypothesis. By progressing from broad phenotypic screens to specific target engagement and functional assays, researchers can build a robust data package to support further development. The inclusion of established comparators like Stattic and 2-Methoxyestradiol is essential for contextualizing the compound's potency and potential. This systematic approach, grounded in scientific causality, provides a clear and defensible path for evaluating novel chemical entities in drug discovery.

References

  • MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. [Link]

  • Semantic Scholar. Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. [Link]

  • PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

  • PMC. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. [Link]

  • PubChem. 2-Methoxy-5-nitrophenol. [Link]

  • PMC. Identification of a New Series of STAT3 Inhibitors by Virtual Screening. [Link]

  • PubMed. Bioassays for anticancer activities. [Link]

  • PMC. Inhibition of STAT3 by 2-Methoxyestradiol suppresses M2 polarization and protumoral functions of macrophages in breast cancer. [Link]

  • AJOL. Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. [Link]

  • ResearchGate. (PDF) Inhibition of STAT3 by 2-Methoxyestradiol suppresses M2 polarization and protumoral functions of macrophages in breast cancer. [Link]

  • Frontiers. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. [Link]

  • PubChem. 2-Methoxy-5-nitroaniline. [Link]

  • MDPI. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. [Link]

  • Dovepress. Novel STAT3 Inhibitor Exerts Anti-breast Cancer Effects Both In vitro and In vivo. [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • ACS Central Science. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. [Link]

  • ResearchGate. Antiproliferative and cytotoxic assays. MTT assay (A, B, and C). [Link]

  • MDPI. A New Renieramycin T Right-Half Analog as a Small Molecule Degrader of STAT3. [Link]

  • MDPI. Biological Activities and Chemical Composition of Methanolic Extracts of Selected Autochthonous Microalgae Strains from the Red Sea. [Link]

  • Biomedical Research and Therapy. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • PMC. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. [Link]

  • PMC. Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. [Link]

  • PubMed. Mechanism of action of methanol oxidase, reconstitution of methanol oxidase with 5-deazaflavin, and inactivation of methanol oxidase by cyclopropanol. [Link]

  • ResearchGate. (PDF) Direct Targeting Options for STAT3 and STAT5 in Cancer. [Link]

  • MDPI. Glycyrrhiza glabra L. Extracts with Potential Antiproliferative and Anti-Migration Activities Against Breast and Gynecological Cancer Cell Lines. [Link]

  • ResearchGate. (PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • Kowsar Medical Publishing. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • Biomedical Research and Therapy. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

Sources

Validation

Comparative Guide: Alternatives to (2-Methoxy-5-nitrophenyl)methanol for Photocaging

Executive Summary (2-Methoxy-5-nitrophenyl)methanol has long served as a staple building block for o-nitrobenzyl (oNB) photolabile protecting groups (PPGs). While effective for basic UV-triggered uncaging, this reagent c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methoxy-5-nitrophenyl)methanol has long served as a staple building block for o-nitrobenzyl (oNB) photolabile protecting groups (PPGs). While effective for basic UV-triggered uncaging, this reagent class suffers from intrinsic limitations: slow release kinetics (


), toxic nitrosobenzaldehyde byproducts, and significant absorbance overlap between the starting material and the photoproduct (the "internal filter" effect).

This guide objectively compares three superior alternatives that address these specific deficits:

  • DMNB (4,5-Dimethoxy-2-nitrobenzyl): The optimized nitrobenzyl standard for improved absorbance.

  • DEACM (7-Diethylamino-4-coumarinylmethyl): A blue-light sensitive scaffold for rapid release and fluorescence reporting.

  • pHP (p-Hydroxyphenacyl): A "clean chemistry" alternative with high quantum yields and biologically inert byproducts.

The Baseline: (2-Methoxy-5-nitrophenyl)methanol

Why researchers are moving away.

This reagent operates via a Norrish Type II mechanism. Upon UV excitation (~300–350 nm), the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate that collapses to release the substrate.

Critical Limitations:

  • Toxic Byproducts: The cleavage generates a reactive nitroso-benzaldehyde/ketone species that can cross-link proteins or react with thiol groups in biological assays.

  • Slow Kinetics: The decay of the aci-nitro intermediate is the rate-limiting step (ms to

    
    s scale), often too slow for time-resolved kinetic studies (e.g., neurotransmitter release).
    
  • Absorbance Overlap: The nitroso byproduct absorbs strongly in the UV range, competing with the caged compound for photons and reducing uncaging efficiency over time.

Comparative Analysis of Alternatives

Candidate 1: DMNB (4,5-Dimethoxy-2-nitrobenzyl)

The "Drop-In" Upgrade

If your protocol is strictly optimized for nitrobenzyl chemistry (e.g., solid-phase peptide synthesis), DMNB is the direct successor. The addition of a second methoxy group red-shifts the absorption maximum and increases the extinction coefficient.

  • Key Advantage: Higher molar absorptivity (

    
    ) at 365 nm compared to the mono-methoxy variant.
    
  • Trade-off: Still produces nitroso byproducts.

Candidate 2: DEACM (Coumarin-based)

The Visible Light & Speed Specialist

Coumarin derivatives like DEACM utilize a solvent-assisted photo-heterolysis mechanism. They are ideal when UV toxicity is a concern (e.g., live-cell imaging).

  • Key Advantage: Activates with blue light (400–450 nm). The byproduct is fluorescent, allowing real-time monitoring of the uncaging event (uncaging = fluorescence increase).

  • Kinetics: Extremely fast release (

    
    ), suitable for studying rapid biological events.
    
Candidate 3: pHP (p-Hydroxyphenacyl)

The "Clean Chemistry" Standard

pHP undergoes a Photo-Favorskii rearrangement . Unlike nitrobenzyls, it does not generate nitrosocarbonyls. Instead, it rearranges into p-hydroxyphenylacetic acid, which is transparent at the excitation wavelength and biologically inert.

  • Key Advantage: The byproduct does not absorb light at the excitation wavelength (no internal filter effect), allowing for 100% conversion.

  • Quantum Yield: Consistently high (

    
    ), often superior to nitrobenzyls.
    

Technical Performance Data

Feature(2-Methoxy-5-nitro...)[1][2][3][4][5][6]DMNB (Alternative 1)DEACM (Alternative 2)pHP (Alternative 3)
Core Scaffold o-Nitrobenzylo-NitrobenzylCoumarinPhenacyl
Excitation (

)
~320 nm (UV-B)~355 nm (UV-A)~390–420 nm (Blue/Vis)~280–300 nm (UV-B)
Quantum Yield (

)
0.01 – 0.10.01 – 0.130.05 – 0.20.1 – 0.4 (High)
Release Rate (

)
Slow (

)
Slow (

)
Fast (

)
Fast (

)
Byproduct Nitroso (Toxic, Absorbing)Nitroso (Toxic, Absorbing)Coumarin alcohol (Fluorescent)Phenylacetic acid (Inert)
Solubility Low (Hydrophobic)Low (Hydrophobic)ModerateModerate/High

Mechanistic & Decision Pathways

The following diagrams illustrate the chemical pathways and a logic tree for selecting the correct reagent.

G Start Select Caging Group Q1 Is UV light (300-365nm) tolerated? Start->Q1 Q2 Is fast kinetics (<1ms) required? Q1->Q2 Yes Res_Coumarin Use DEACM (Coumarin) (Visible Light, Fast) Q1->Res_Coumarin No (Need Visible) Q3 Is byproduct toxicity a concern? Q2->Q3 Yes Res_DMNB Use DMNB (Dimethoxy-Nitrobenzyl) (Standard, Slow) Q2->Res_DMNB No Res_pHP Use pHP (p-Hydroxyphenacyl) (Clean, Fast, UV) Q3->Res_pHP Yes (Clean Chem) Q3->Res_DMNB No

Figure 1: Decision matrix for selecting the optimal photocleavable protecting group based on experimental constraints.

Mechanism cluster_0 Nitrobenzyl Mechanism (Toxic Byproduct) cluster_1 pHP Mechanism (Clean Rearrangement) NB_Start Caged Nitrobenzyl NB_Inter aci-Nitro Intermediate NB_Start->NB_Inter hv NB_End Free Substrate + Nitroso Byproduct (Toxic) NB_Inter->NB_End Slow Decay pHP_Start Caged pHP pHP_Inter Triplet Biradical pHP_Start->pHP_Inter hv (Fast) pHP_End Free Substrate + Phenylacetic Acid (Inert) pHP_Inter->pHP_End H2O / Rearrangement

Figure 2: Mechanistic comparison showing the "clean" rearrangement of pHP versus the nitroso-generating pathway of nitrobenzyls.

Experimental Protocols

Protocol A: Installation of DEACM (Coumarin) Group

Used for protecting carboxylic acids or phosphates.

  • Reagents: DEACM-OH (Alcohol), Substrate-COOH, DCC (Dicyclohexylcarbodiimide), DMAP (Dimethylaminopyridine).

  • Solvent: Dry Dichloromethane (DCM).

  • Procedure:

    • Dissolve Substrate (1.0 eq) and DEACM-OH (1.1 eq) in dry DCM.

    • Add DMAP (0.1 eq) and cool to 0°C.

    • Add DCC (1.1 eq) dropwise.

    • Stir at RT for 4–12 hours (monitor by TLC; DEACM is fluorescent under UV lamp).

    • Filter off DCU urea byproduct.

    • Purification: Silica gel chromatography (protect column from ambient light with foil).

Protocol B: Photolysis (Uncaging)

Standardized method for quantifying release.

  • Setup: 1 cm Quartz cuvette or 96-well plate (clear bottom).

  • Light Source:

    • For DMNB/pHP: 365 nm UV LED (approx. 10–50 mW/cm²).

    • For DEACM: 405 nm or 420 nm LED.

  • Solvent: PBS buffer (pH 7.4) or MeOH/Water (1:1). Note: pHP requires water for the rearrangement step.

  • Execution:

    • Prepare a 100

      
      M solution of the caged compound.
      
    • Irradiate in 30-second intervals.

    • Monitoring: Analyze aliquots via HPLC. For DEACM, you can monitor the increase in fluorescence at 460 nm (coumarin byproduct emission) as a proxy for release.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

    • The authoritative review on mechanisms and quantum yields for pHP and Coumarins.
  • Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods. [Link]

    • Comparison of nitrobenzyl vs. coumarin kinetics in biological systems.
  • Conrad, P. G., et al. (2000). "p-Hydroxyphenacyl Photoremovable Protecting Groups of ATP and GTP." Journal of the American Chemical Society. [Link]

    • Seminal paper establishing pHP as the "clean" altern
  • Schönleber, R. O., et al. (2002). "Rapid Photolytic Release of Cytostatic Agents." Journal of Medicinal Chemistry. [Link]

    • Demonstrates the toxicity issues of nitroso byproducts

Sources

Comparative

A Head-to-Head Comparison of Catalysts for the Reduction of (2-Methoxy-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Catalyst Selection and Performance The selective reduction of the nitro group in (2-Methoxy-5-nitrophenyl)methanol to yield (5-Amino-2...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Catalyst Selection and Performance

The selective reduction of the nitro group in (2-Methoxy-5-nitrophenyl)methanol to yield (5-Amino-2-methoxyphenyl)methanol is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The presence of a benzylic alcohol and a methoxy group on the aromatic ring necessitates a careful selection of the catalytic system to ensure high yield and chemoselectivity, avoiding over-reduction or side reactions. This guide provides a comprehensive head-to-head comparison of commonly employed catalysts for this reduction, supported by available experimental data and insights from analogous reactions in the literature.

Introduction: The Synthetic Challenge

The reduction of a nitroarene in the presence of a benzylic alcohol presents a key challenge: preventing the hydrogenolysis of the C-O bond of the alcohol. The choice of catalyst, therefore, is paramount in steering the reaction towards the desired amino alcohol product. This guide will focus on the performance of three widely used heterogeneous catalysts: Palladium on Carbon (Pd/C), Raney Nickel (Raney Ni), and Platinum on Carbon (Pt/C).

Performance Comparison of Key Catalysts

While direct, side-by-side comparative studies for the reduction of (2-Methoxy-5-nitrophenyl)methanol are not extensively documented in publicly available literature, we can extrapolate performance based on the known activities and selectivities of these catalysts for structurally similar nitroarenes.

CatalystTypical Loading (mol%)Hydrogen SourceTypical Solvent(s)Relative ActivityKey AdvantagesPotential Disadvantages
Palladium on Carbon (Pd/C) 0.5 - 10H₂, Hydrazine, NaBH₄Ethanol, Methanol, THFHighHighly active, versatile with various hydrogen sources, good for general nitro group reduction.[1]Potential for debenzylation and other hydrogenolysis reactions.[2]
Raney Nickel (Raney Ni) 5 - 20 (w/w)H₂Ethanol, MethanolModerate to HighCost-effective, often shows good selectivity in preserving benzylic alcohols, less prone to dehalogenation.[2]Can be pyrophoric and requires careful handling, may require higher catalyst loading and pressure.
Platinum on Carbon (Pt/C) 1 - 5H₂Ethanol, Acetic AcidHighHighly active, can be more robust than Pd/C against catalyst poisons.[2]Generally more expensive than Pd/C and Raney Ni, can also promote hydrogenolysis under harsh conditions.

Expert Insights:

  • Palladium on Carbon (Pd/C) is often the first choice for nitro group reductions due to its high activity under mild conditions.[1] However, the presence of the benzylic alcohol in (2-Methoxy-5-nitrophenyl)methanol raises concerns about hydrogenolysis, which would lead to the formation of 2-methyl-4-nitroanisole. The selectivity can be influenced by the choice of solvent and the reaction conditions.

  • Raney Nickel is a valuable alternative, particularly when chemoselectivity is a primary concern. It is known to be effective for the reduction of nitro groups while minimizing the cleavage of C-O bonds in benzylic positions.[2] Its lower cost also makes it attractive for larger-scale syntheses.

  • Platinum on Carbon (Pt/C) exhibits high activity, similar to Pd/C, and can be effective for this transformation. In some cases, it may offer better resistance to catalyst poisons. However, like palladium, it can catalyze hydrogenolysis, and careful optimization of reaction parameters is necessary.

Reaction Mechanism and Chemoselectivity

The catalytic hydrogenation of a nitro group to an amine on a metal surface is a stepwise process. The generally accepted mechanism involves the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates.

ReactionMechanism Substrate (2-Methoxy-5-nitrophenyl)methanol Nitroso Nitroso Intermediate Substrate->Nitroso + H₂ SideProduct Side Products (e.g., hydrogenolysis) Substrate->SideProduct Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H₂ Product (5-Amino-2-methoxyphenyl)methanol Hydroxylamine->Product + H₂ CatalystScreening Start Define Reaction: (2-Methoxy-5-nitrophenyl)methanol Reduction CatalystSelection Select Catalysts for Screening (Pd/C, Raney Ni, Pt/C) Start->CatalystSelection ConditionMatrix Define Reaction Condition Matrix (Temperature, Pressure, Solvent, Catalyst Loading) CatalystSelection->ConditionMatrix SmallScale Perform Small-Scale Parallel Reactions ConditionMatrix->SmallScale Analysis Analyze Reaction Outcomes (Yield, Selectivity via LC-MS, NMR) SmallScale->Analysis Optimization Identify Lead Catalyst and Conditions for Optimization Analysis->Optimization ScaleUp Scale-up of Optimized Protocol Optimization->ScaleUp

Sources

Validation

Evaluating the cost-effectiveness of different synthetic routes to (2-Methoxy-5-nitrophenyl)methanol

Executive Summary (2-Methoxy-5-nitrophenyl)methanol (CAS: 73019-15-5) is a critical benzylic alcohol intermediate, often employed in the synthesis of heterocycles for pharmaceutical applications. Its structural duality—c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methoxy-5-nitrophenyl)methanol (CAS: 73019-15-5) is a critical benzylic alcohol intermediate, often employed in the synthesis of heterocycles for pharmaceutical applications. Its structural duality—containing both an electron-donating methoxy group and an electron-withdrawing nitro group—presents unique chemoselectivity challenges during synthesis.

This guide evaluates three distinct synthetic strategies. Route 1 (Direct Reduction) is identified as the superior protocol for laboratory-scale discovery due to operational simplicity and high yield. Route 2 (SNAr Telescoping) is the preferred cost-effective strategy for process scale-up, utilizing cheaper chlorinated feedstocks. Route 3 (Acid Reduction) serves as a niche alternative when carboxylic acid precursors are the only available starting material, despite higher reagent costs.

Part 1: Strategic Overview of Synthetic Routes

The synthesis hinges on the formation of the benzylic alcohol moiety while preserving the nitro group. The primary challenge is avoiding over-reduction (to aniline) or nucleophilic side reactions.

Pathway Visualization

The following diagram outlines the three routes evaluated in this guide.

SynthesisRoutes Start_Aldehyde 2-Methoxy-5- nitrobenzaldehyde Target (2-Methoxy-5- nitrophenyl)methanol (Target) Start_Aldehyde->Target Route 1: NaBH4 Reduction (High Yield, mild) Start_Chloro 2-Chloro-5- nitrobenzaldehyde Start_Chloro->Start_Aldehyde Route 2: S_NAr (NaOMe) (Cost Effective) Start_Acid 2-Methoxy-5- nitrobenzoic Acid Start_Acid->Target Route 3: Borane Reduction (Chemoselective)

Figure 1: Strategic overview of synthetic access points to (2-Methoxy-5-nitrophenyl)methanol.

Part 2: Detailed Experimental Protocols

Route 1: Direct Reduction of 2-Methoxy-5-nitrobenzaldehyde

The "Gold Standard" for Laboratory Scale

This route utilizes Sodium Borohydride (


), a mild hydride donor that selectively reduces the aldehyde carbonyl to the alcohol without affecting the nitro group.[1]
  • Mechanism: Nucleophilic addition of hydride (

    
    ) to the carbonyl carbon, followed by protonation.[1][2][3]
    
  • Key Advantage: High chemoselectivity;

    
     does not reduce nitro groups under standard conditions.
    
Protocol
  • Dissolution: Charge a round-bottom flask with 2-Methoxy-5-nitrobenzaldehyde (10.0 mmol, 1.81 g) and Methanol (MeOH, 20 mL). Stir until fully dissolved.

  • Reduction: Cool the solution to 0°C (ice bath). Add Sodium Borohydride (

    
    , 11.0 mmol, 0.42 g) portion-wise over 10 minutes. Note: Hydrogen gas evolution will occur.
    
  • Reaction: Remove the ice bath and stir at room temperature for 1 hour. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Carefully add 1M HCl (10 mL) dropwise to destroy excess hydride and neutralize the alkoxide intermediate.

  • Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[4][5]
  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Water.

Expected Yield: 95–98% Physical State: Pale yellow solid.

Route 2: The SNAr Telescoped Sequence

The "Cost-Optimizer" for Scale-Up

Commercial 2-Methoxy-5-nitrobenzaldehyde can be significantly more expensive than its chlorinated analog, 2-Chloro-5-nitrobenzaldehyde . This route exploits the electron-withdrawing nitro group (para to the chlorine) to facilitate Nucleophilic Aromatic Substitution (


) before reduction.
  • Mechanism: The nitro group at C5 and the aldehyde at C1 withdraw electron density, making the C2-Chlorine bond highly susceptible to nucleophilic attack by methoxide.

Protocol
  • Substitution (

    
    ):  Dissolve 2-Chloro-5-nitrobenzaldehyde  (10.0 mmol, 1.85 g) in anhydrous Methanol (20 mL). Add Sodium Methoxide (NaOMe, 10.5 mmol, 0.57 g or equivalent solution) dropwise at 0°C.
    
  • Heating: Reflux the mixture for 2–3 hours. The solution will turn deep yellow.

    • Checkpoint: Verify conversion of the chloro-aldehyde to the methoxy-aldehyde via HPLC or TLC.

  • Telescoping (One-Pot): Cool the reaction mixture to 0°C. Do not isolate the intermediate.

  • Reduction: Add

    
      (11.0 mmol) directly to the methanolic reaction mixture. Stir for 1 hour at ambient temperature.
    
  • Workup: Quench with water/HCl as in Route 1. The product precipitates or is extracted.[6]

Expected Yield: 88–92% (over two steps). Cost Benefit: Reduces raw material costs by approx. 30–40% compared to Route 1.

Route 3: Chemoselective Reduction of Benzoic Acid

The "Alternative Feedstock"

When the aldehyde is unavailable, 2-Methoxy-5-nitrobenzoic acid can be reduced. However, standard reducing agents like


 are too aggressive and will reduce the nitro group to an amine or azo compound. Borane (

) is required for chemoselectivity.
  • Mechanism: Borane coordinates to the carbonyl oxygen of the carboxylate, activating it for hydride transfer. It reduces carboxylic acids faster than nitro groups (unlike

    
    ).
    
Protocol
  • Setup: Flame-dry a flask and purge with Argon (Borane is moisture sensitive).

  • Dissolution: Add 2-Methoxy-5-nitrobenzoic acid (10.0 mmol, 1.97 g) and anhydrous THF (30 mL).

  • Addition: Cool to 0°C. Slowly add Borane-THF complex (1.0 M in THF, 15.0 mL, 15.0 mmol) via syringe. Caution: Gas evolution.

  • Reflux: Heat to mild reflux for 4 hours.

  • Quench (Critical): Cool to 0°C. Slowly add Methanol to quench excess borane (vigorous bubbling). Then add 1M HCl and reflux for 30 mins to break the boron-oxygen complex.

  • Workup: Neutralize with

    
    , extract with DCM, and concentrate.
    

Expected Yield: 90–95% Safety Warning: Borane-THF is pyrophoric and expensive.

Part 3: Comparative Analysis & Decision Matrix

Performance Data Comparison
MetricRoute 1: Direct ReductionRoute 2: SNAr + ReductionRoute 3: Acid Reduction
Starting Material 2-Methoxy-5-nitrobenzaldehyde2-Chloro-5-nitrobenzaldehyde2-Methoxy-5-nitrobenzoic Acid
Reagent Cost Index High (Precursor is pricey)Low (Commodity chemical)Medium (Borane is expensive)
Atom Economy ExcellentGood (Loss of NaCl)Fair
Safety Profile High (Mild reagents)Moderate (Reflux required)Low (Pyrophoric reagents)
Scalability GoodExcellent Poor (Heat removal issues)
Yield 95-98%88-92%90-95%
Decision Logic

Use the following workflow to select the optimal route for your specific constraints.

DecisionMatrix Start Start: Select Synthesis Strategy ScaleQ Is this for >100g Scale? Start->ScaleQ CostQ Is Raw Material Cost Critical? ScaleQ->CostQ No (<100g) Route2 Route 2: S_NAr + Reduction (Best for Cost/Process Scale) ScaleQ->Route2 Yes (>100g) Route1 Route 1: Direct NaBH4 Reduction (Best for Speed/Lab Scale) CostQ->Route1 No (Speed priority) CostQ->Route2 Yes (Budget priority) AcidQ Is Acid Precursor Only Source? AcidQ->Route1 No Route3 Route 3: Borane Reduction (Use only if necessary) AcidQ->Route3 Yes Route1->AcidQ If Aldehyde unavailable

Figure 2: Decision matrix for selecting the synthesis pathway based on scale and cost constraints.

Expert Insight: The "Hidden" Cost of Route 1

While Route 1 appears simplest, the price of 2-Methoxy-5-nitrobenzaldehyde fluctuates significantly because it is often manufactured via Route 2 industrially. By purchasing the chloro-derivative and performing the methoxylation in-house (Route 2), researchers essentially capture the manufacturer's value-add margin.

However, for medicinal chemistry (mg to g scale), the time saved by Route 1 outweighs the material cost difference. The Borane route (Route 3) should be avoided unless the carboxylic acid is the only available starting material due to the handling risks of borane and the difficulty of quenching large-scale borane reactions.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methoxybenzyl alcohol derivatives.

  • Brown, H. C., & Krishnamurthy, S. (1979). "Forty Years of Hydride Reductions." Tetrahedron, 35(5), 567-607. (Foundational work on Borane chemoselectivity).

  • BenchChem. (2025).[6][7] Synthesis of 2-Methoxy-5-nitrophenol derivatives and precursors.

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds using simple borane-THF.

Sources

Comparative

Confirming the structure of (2-Methoxy-5-nitrophenyl)methanol by X-ray crystallography

Topic: Structural Confirmation of (2-Methoxy-5-nitrophenyl)methanol by X-ray Crystallography Content Type: Technical Comparison Guide & Application Note Audience: Synthetic Chemists, Crystallographers, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of (2-Methoxy-5-nitrophenyl)methanol by X-ray Crystallography Content Type: Technical Comparison Guide & Application Note Audience: Synthetic Chemists, Crystallographers, and Drug Discovery Scientists

Executive Summary

In the development of pharmaceutical intermediates, determining the precise regiochemistry of substituted aromatics is critical. This guide details the structural confirmation of (2-Methoxy-5-nitrophenyl)methanol (CAS: 77376-03-5 / related derivatives), a key scaffold in organic synthesis.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for characterization, they often face limitations in definitively assigning regioisomers in multisubstituted benzene rings—specifically distinguishing between the 5-nitro and 4-nitro isomers formed during non-selective nitration. This guide objectively compares spectroscopic methods against Single Crystal X-ray Diffraction (SC-XRD) , demonstrating why SC-XRD remains the "gold standard" for unambiguous structural proof, and provides a validated protocol for crystallizing this benzyl alcohol derivative.

The Analytical Challenge: Regioisomer Ambiguity

When synthesizing (2-Methoxy-5-nitrophenyl)methanol—typically via the nitration of 2-methoxybenzyl alcohol or reduction of 5-nitro-o-anisaldehyde—chemists often encounter a mixture of isomers.

  • The Problem: The proton signals in

    
    H NMR for 1,2,4-trisubstituted and 1,2,5-trisubstituted benzenes often show similar splitting patterns (a doublet, a doublet of doublets, and a singlet/doublet).
    
  • The Risk: Misidentifying the position of the nitro group (

    
    ) relative to the methanol arm can lead to dead-ends in Structure-Activity Relationship (SAR) studies.
    
Decision Workflow: Spectroscopy vs. Crystallography

The following logic flow illustrates when to escalate from standard spectroscopy to SC-XRD.

Structural_Confirmation_Workflow Start Crude Product Isolation NMR 1H / 13C NMR Analysis Start->NMR MS Mass Spectrometry (HRMS) Start->MS Ambiguity Ambiguous Regiochemistry? (Overlapping Signals / Unclear NOE) NMR->Ambiguity XRD_Decision Escalate to SC-XRD Ambiguity->XRD_Decision Yes Final Confirmed Structure: (2-Methoxy-5-nitrophenyl)methanol Ambiguity->Final No (Rare) Cryst Crystallization (Vapor Diffusion) XRD_Decision->Cryst Data_Collection Diffraction Data Collection (Mo Kα, 100 K) Cryst->Data_Collection Refinement Structure Refinement (SHELXL) Data_Collection->Refinement Refinement->Final

Figure 1: Decision matrix for escalating structural elucidation to X-ray crystallography.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the performance of standard analytical techniques against SC-XRD for this specific nitro-aromatic compound.

FeatureSC-XRD (Crystallography) NMR (

H /

C / NOESY)
Mass Spectrometry (HRMS)
Primary Output 3D atomic coordinates & packingMagnetic environment of nucleiMolecular mass & fragmentation
Regiochemistry Absolute (Direct visualization)Inferential (Coupling constants)Non-specific (Isomers have same mass)
Stereochemistry Defines relative & absolute configRelative (requires chiral shift reagents)N/A
Intermolecular Reveals H-bonding &

-stacking
Concentration-dependent averagingN/A (Gas phase)
Sample Req. Single Crystal (

mm)

5-10 mg in solution

mg
Limitation Requires crystalline solidSolvent overlap, broad signalsCannot distinguish isomers
Why SC-XRD Wins for this Molecule

For (2-Methoxy-5-nitrophenyl)methanol, the interaction between the hydroxyl group (


) and the adjacent methoxy group (

) creates a specific intramolecular hydrogen bond that locks the conformation. NMR averages this in solution, but SC-XRD captures the static geometry, confirming the ortho relationship between the methoxy and methanol groups, and the meta relationship of the nitro group.

Experimental Protocol: Crystallization & Data Acquisition

To obtain high-quality data, growing a single crystal is the primary hurdle. Benzyl alcohol derivatives are prone to "oiling out" due to hydrogen bonding flexibility.

Crystallization Strategy: Vapor Diffusion

Objective: Grow diffraction-quality prisms or needles. Method: Slow vapor diffusion of a non-polar anti-solvent into a polar solution.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of pure (2-Methoxy-5-nitrophenyl)methanol in 0.5 mL of Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) in a small inner vial (GC vial). Ensure complete dissolution; filter if necessary to remove dust nuclei.

  • Anti-Solvent Setup: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Diffusion: Carefully add 3–4 mL of Pentane or Hexane to the outer vial (do not let it overflow into the inner vial).

  • Equilibration: Cap the outer vial tightly. Store at 4°C (refrigerator) to reduce kinetic energy and promote slow lattice formation.

  • Observation: Inspect after 24–48 hours. Look for yellow/orange prisms (characteristic of nitro-aromatics).

Crystallization_Setup cluster_0 Vapor Diffusion Chamber Inner Inner Vial: Compound + EtOAc (Solvent) Vapor Vapor Exchange Inner->Vapor Slow Diffusion Crystal Single Crystal Formation (24-48 hrs) Inner->Crystal Supersaturation Outer Outer Reservoir: Pentane (Anti-solvent) Vapor->Outer

Figure 2: Vapor diffusion setup for growing crystals of benzyl alcohol derivatives.

Data Collection Parameters

Once a crystal is mounted, use the following validated parameters for acquisition:

  • Radiation Source: Mo K

    
     (
    
    
    
    Å). Molybdenum is preferred over Copper for nitro-aromatics to minimize absorption, though Cu is acceptable for small organic molecules.
  • Temperature: 100 K (Cryostream). Reasoning: Low temperature freezes the rotation of the

    
     group and reduces thermal vibration parameters (ellipsoids), yielding higher resolution.
    
  • Resolution: Aim for

    
     Å or better to resolve the C-N and N-O bond densities clearly.
    

Structural Insights & Validation

Upon solving the structure (typically using SHELXT/SHELXL), the following features validate the identity of (2-Methoxy-5-nitrophenyl)methanol:

  • Regiochemistry Confirmation: The electron density map will clearly show the nitro nitrogen atom bonded to Carbon-5 (C5) of the benzene ring, distinguishable from the methoxy oxygen at C2.

  • Nitro Group Planarity: The

    
     group is typically twisted slightly out of the benzene plane (torsion angle 
    
    
    
    5-15°) due to steric packing, a detail invisible to NMR.
  • Hydrogen Bonding Network:

    • Intramolecular: Potential weak interaction between Methanol-OH and Methoxy-O.

    • Intermolecular: Strong O-H

      
       O-Nitro hydrogen bonds often link molecules into infinite 1D chains or 2D sheets, stabilizing the crystal lattice.
      
Data Interpretation Checklist

References

  • PubChem Compound Summary: 2-Methoxy-5-nitroaniline (Structural Analog). National Center for Biotechnology Information. Accessed 2024.[1] Link

  • Crystallization Methodology: MIT OpenCourseWare.[2] "Guide to Growing a Single Crystal." 5.301 Chemistry Laboratory Techniques. Link

  • Comparative Techniques: "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.net. Link

  • Synthesis Context: BenchChem. "Synthesis routes of 2-Methoxy-5-nitrophenol." (Precursor/Analog synthesis). Link

  • General Reference: "Crystallization of Organic Compounds: An Industrial Perspective." Wiley Online Library. (General principles for nitro-aromatics). Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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